Ceftazidime pentahydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5S2/c1-7-4-21-12(23)10(13(21)27-5-7)19-11(22)9(8-6-28-15(17)18-8)20-26-16(2,3)14(24)25/h4,6,10,13H,5H2,1-3H3,(H2,17,18)(H,19,22)(H,24,25)/b20-9+/t10-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQRSTUCWZVUCT-SXXXJOKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(C(C2=O)NC(=O)C(=NOC(C)(C)C(=O)O)C3=CSC(=N3)N)SC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C3=CSC(=N3)N)SC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ceftazidime Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a wide range of bacterial pathogens, particularly Gram-negative organisms such as Pseudomonas aeruginosa.[1][2] Its efficacy stems from its ability to disrupt the synthesis of the bacterial cell wall, an essential structure for bacterial viability. This technical guide provides a comprehensive overview of the core mechanism of action of ceftazidime pentahydrate, focusing on its molecular interactions, quantitative data on its activity, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action of ceftazidime, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[3][4][5] The bacterial cell wall is primarily composed of peptidoglycan, a rigid polymer that provides structural integrity and protects the bacterium from osmotic lysis.[6] The final step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[7][8]
Ceftazidime exerts its bactericidal effect by covalently binding to the active site of these essential PBP enzymes.[9][10] This binding is effectively irreversible and inactivates the enzyme, thereby preventing the cross-linking of the peptidoglycan chains.[11] The weakened cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1][2]
Targeting Specific Penicillin-Binding Proteins (PBPs)
The antibacterial activity of ceftazidime is attributed to its high affinity for specific PBPs, which varies between different bacterial species. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, ceftazidime shows a particularly high affinity for PBP-3.[7][9][12] PBP-3 is primarily involved in septum formation during bacterial cell division.[7] Inhibition of PBP-3 leads to the formation of long, filamentous bacterial cells that are unable to divide, ultimately resulting in cell lysis.[9][10] Ceftazidime also demonstrates affinity for PBP-1a and PBP-1b, which are involved in cell elongation, contributing to its lytic activity at higher concentrations.[9]
In Gram-positive bacteria like Staphylococcus aureus, ceftazidime exhibits a different PBP binding profile, with a higher affinity for PBP-1 and PBP-2 and a lower affinity for PBP-3.[9]
Quantitative Data
Penicillin-Binding Protein (PBP) Affinity
The binding affinity of ceftazidime to various PBPs is quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. A lower IC50 value indicates a higher binding affinity.
| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| Escherichia coli K12 | PBP-1a | 4.0 |
| PBP-1b | 0.8 | |
| PBP-2 | >100 | |
| PBP-3 | 0.1 | |
| PBP-4 | 2.5 | |
| PBP-5/6 | <0.1 | |
| Pseudomonas aeruginosa PAO1 | PBP-1a | 3.1 |
| PBP-1b | 0.4 | |
| PBP-2 | >100 | |
| PBP-3 | 0.2 | |
| PBP-4 | 1.6 | |
| PBP-5 | <0.1 | |
| Staphylococcus aureus | PBP-1 | High Affinity |
| PBP-2 | High Affinity | |
| PBP-3 | Low Affinity | |
| Data for E. coli and P. aeruginosa sourced from Hayes & Orr, 1983.[7][9][12] Data for S. aureus is qualitative as specific IC50 values were not available in the reviewed literature. |
Minimum Inhibitory Concentrations (MICs)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The MIC90 represents the concentration required to inhibit the growth of 90% of isolates.
| Organism | Number of Isolates | Ceftazidime MIC50 (µg/mL) | Ceftazidime MIC90 (µg/mL) |
| Enterobacterales (overall) | 2252 | ≤1 | ≤1 |
| Escherichia coli | Not Specified | ≤1 | ≤1 |
| Klebsiella pneumoniae | Not Specified | ≤1 | 2 |
| Pseudomonas aeruginosa | Not Specified | Not Specified | 8 |
| Carbapenem-Resistant Enterobacterales (CRE) | 858 | ≤1 | ≥128 |
| Data compiled from various surveillance studies.[13][14][15] |
Kinetics of β-Lactamase Hydrolysis
Bacterial resistance to ceftazidime can be mediated by β-lactamase enzymes that hydrolyze the β-lactam ring. The efficiency of this hydrolysis is described by the kinetic parameters kcat (turnover number) and KM (Michaelis constant).
| β-Lactamase | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| TEM-1 | - | High | ~40 |
| TEM-1 (E104K mutant) | ~0.3 | ~300 | ~1.6 x 10³ |
| TEM-1 (G238S mutant) | ~7 | ~1700 | ~2.5 x 10³ |
| CTX-M-15 | 0.08 | 450 | 180 |
| AmpC (Enterobacter cloacae) | Low | High | - |
| Data sourced from various biochemical studies.[3][6] |
Experimental Protocols
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This assay is used to determine the IC50 values of ceftazidime for various PBPs.
Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet and resuspend in a lysis buffer.
-
Lyse the cells using a method such as sonication or a French press.
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.
-
-
Competitive Binding:
-
Incubate a fixed amount of the membrane preparation with varying concentrations of unlabeled ceftazidime.
-
After a set incubation period, add a fixed concentration of a radiolabeled or fluorescently labeled penicillin (e.g., [³H]benzylpenicillin or Bocillin-FL).
-
Allow the binding reaction to proceed.
-
-
Detection and Quantification:
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the labeled PBPs using an appropriate detection method (autoradiography for radiolabeled penicillin or a fluorescence scanner for fluorescently labeled penicillin).
-
Quantify the intensity of the bands corresponding to each PBP.
-
-
Data Analysis:
-
Plot the percentage of labeled penicillin binding against the logarithm of the ceftazidime concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC of ceftazidime is typically determined by broth microdilution or agar (B569324) dilution methods according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Prepare serial twofold dilutions of ceftazidime in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Incubate the plate at a specified temperature and duration (e.g., 35°C for 16-20 hours).
-
The MIC is the lowest concentration of ceftazidime that shows no visible bacterial growth.
Mechanisms of Resistance
Bacterial resistance to ceftazidime can arise through several mechanisms.
References
- 1. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility to Ceftazidime/Avibactam and Comparators in Clinical Isolates of Enterobacterales from Five Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical analysis of the ceftazidime-hydrolysing extended-spectrum beta-lactamase CTX-M-15 and of its structurally related beta-lactamase CTX-M-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Ceftazidime pentahydrate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of ceftazidime (B193861) pentahydrate. The information is curated to support research, development, and quality control activities involving this critical third-generation cephalosporin (B10832234) antibiotic.
Chemical Structure and Identification
Ceftazidime pentahydrate is a semi-synthetic, broad-spectrum, beta-lactam antibiotic. Its chemical structure is characterized by a cephalosporin nucleus with a complex side chain that confers stability against many beta-lactamases and a broad spectrum of activity, particularly against Gram-negative organisms.
IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate
Chemical Formula: C₂₂H₃₂N₆O₁₂S₂
Molecular Weight: 636.65 g/mol [1][2]
2D Chemical Structure:
References
Ceftazidime Pentahydrate: A Technical Guide to its Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] This technical guide provides an in-depth overview of the antimicrobial spectrum of ceftazidime pentahydrate, with a focus on its mechanism of action, in vitro activity against key clinical pathogens, and the development of resistance. Detailed experimental protocols for susceptibility testing are also provided to aid in research and development.
Introduction
Ceftazidime, administered as this compound, is a parenteral β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5] It is particularly noted for its potent activity against Pseudomonas aeruginosa and other challenging Gram-negative bacilli.[6][7] Its stability in the presence of many chromosomally and plasmid-mediated β-lactamases contributes to its efficacy against a wide range of pathogens.[1][3] This document serves as a comprehensive resource for understanding the antimicrobial profile of ceftazidime.
Mechanism of Action
Like other β-lactam antibiotics, ceftazidime's primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall peptidoglycan.[1][4] Ceftazidime exhibits a high affinity for PBP-3, particularly in Gram-negative bacteria.[2][8] The inhibition of PBP-3 disrupts septal wall formation during cell division, leading to the elongation of the bacterial cell, subsequent filamentation, and eventual cell lysis.[2] At higher concentrations, ceftazidime can also inhibit PBP-1a and PBP-1b, which are involved in cell elongation, leading to a more rapid bactericidal effect.[2]
In Vitro Spectrum of Activity
Ceftazidime demonstrates a broad spectrum of in vitro activity, which is summarized in the tables below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Gram-Negative Bacteria
Ceftazidime is highly active against a wide range of Gram-negative aerobic bacteria. This includes members of the Enterobacteriaceae family and, most notably, Pseudomonas aeruginosa.[6]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | 2.2 | 8 |
| Escherichia coli | ≤0.06 | 0.25 |
| Klebsiella pneumoniae | 0.25 | 1 |
| Proteus mirabilis | ≤0.12 | 0.25 |
| Enterobacter cloacae | 0.25 | 2 |
| Serratia marcescens | 0.5 | 4 |
| Citrobacter freundii | 0.25 | 2 |
| Haemophilus influenzae | ≤0.12 | 0.25 |
| Neisseria gonorrhoeae | 0.06 | 0.12 |
| Acinetobacter spp. | 8 | 18 |
Table 1: In Vitro Activity of Ceftazidime against Key Gram-Negative Pathogens.[7][9][10]
Gram-Positive Bacteria
Ceftazidime's activity against Gram-positive bacteria is generally lower than that of first and second-generation cephalosporins.[6][7] It has moderate activity against Staphylococcus aureus (methicillin-susceptible strains) and streptococci. It is not active against methicillin-resistant Staphylococcus aureus (MRSA) or enterococci.[7]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 4 | 8 |
| Streptococcus pneumoniae | 1 | 2 |
| Streptococcus pyogenes | 0.5 | 1 |
Table 2: In Vitro Activity of Ceftazidime against Key Gram-Positive Pathogens.
Mechanisms of Resistance
Bacterial resistance to ceftazidime can emerge through several mechanisms. Understanding these is crucial for the development of new therapeutic strategies.
-
β-Lactamase Production: The most common mechanism of resistance is the production of β-lactamase enzymes that hydrolyze the β-lactam ring of ceftazidime, rendering it inactive. This includes extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1][11]
-
Alterations in Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can reduce the binding affinity of ceftazidime to its target, leading to decreased susceptibility.[12]
-
Reduced Outer Membrane Permeability: In Gram-negative bacteria, alterations or loss of outer membrane porin channels can restrict the entry of ceftazidime into the periplasmic space, thereby reducing its access to the target PBPs.[5]
-
Efflux Pumps: The active transport of ceftazidime out of the bacterial cell by efflux pumps can also contribute to resistance.[13]
Experimental Protocols for Antimicrobial Susceptibility Testing (AST)
Accurate determination of ceftazidime's in vitro activity is essential for clinical and research purposes. The following are standardized methods for antimicrobial susceptibility testing.
Broth Microdilution Method
This method is considered the gold standard for determining the MIC of an antimicrobial agent.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound analytical standard
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare a stock solution of ceftazidime and perform serial two-fold dilutions in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.
Disk Diffusion Method (Kirby-Bauer)
This is a qualitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Ceftazidime disks (30 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to obtain confluent growth.
-
Aseptically apply a ceftazidime (30 µg) disk to the surface of the agar.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
After incubation, measure the diameter of the zone of inhibition around the disk to the nearest millimeter.
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15]
Gradient Diffusion Method (E-test)
This method provides a quantitative MIC value.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Ceftazidime E-test strips
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare a bacterial inoculum and streak the MHA plate as described for the disk diffusion method.
-
Aseptically apply the ceftazidime E-test strip to the agar surface. The E-test strip has a predefined gradient of ceftazidime concentrations.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[16]
Conclusion
This compound remains a critical antibiotic, particularly for the treatment of infections caused by Gram-negative pathogens like Pseudomonas aeruginosa. Its broad spectrum of activity and stability against many β-lactamases have solidified its place in clinical practice. However, the emergence of resistance underscores the need for continued surveillance and research into novel antimicrobial agents and combination therapies. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to address the ongoing challenge of antimicrobial resistance.
References
- 1. nbinno.com [nbinno.com]
- 2. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 4. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime Resistance [pdb101.rcsb.org]
- 6. Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous administration of PBP-2- and PBP-3-specific beta-lactams causes higher cytokine responses in murine Pseudomonas aeruginosa and Escherichia coli sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of ceftazidime, cefotaxime and gentamicin against 11,521 clinical isolates of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of ceftazidime against Gram-negative bacilli from paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of 30/20-Microgram Disk Content versus MIC Results for Ceftazidime-Avibactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. ETEST® Ceftazidime Avibactam | Pioneering Diagnostics [biomerieux.com]
Ceftazidime Pentahydrate: A Technical Guide for Gram-Negative Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ceftazidime (B193861) pentahydrate, a third-generation cephalosporin (B10832234) antibiotic, for research focused on gram-negative bacteria. This document details its mechanism of action, spectrum of activity, resistance mechanisms, pharmacokinetic and pharmacodynamic properties, and established experimental protocols.
Core Concepts of Ceftazidime Pentahydrate
Ceftazidime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] It demonstrates potent activity against a wide range of gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa.[1][3][4]
Mechanism of Action
As a member of the β-lactam class of antibiotics, ceftazidime's primary target is the penicillin-binding proteins (PBPs) located within the bacterial periplasmic space. By binding to these essential enzymes, ceftazidime disrupts the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][5][6] This inhibition leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.[1][5][6] The presence of an aminothiazolyl group in its structure provides ceftazidime with enhanced stability against many β-lactamase enzymes produced by gram-negative bacteria.[7]
References
- 1. scienceopen.com [scienceopen.com]
- 2. Population pharmacokinetics and dose optimization of ceftazidime in critically ill children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative bactericidal activity of ceftazidime against isolates of Pseudomonas aeruginosa as assessed in an in vitro pharmacodynamic model versus the traditional time-kill method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceftazidime-Avibactam Activity Tested against Enterobacteriaceae Isolates from U.S. Hospitals (2011 to 2013) and Characterization of β-Lactamase-Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. openaccess.uoc.edu [openaccess.uoc.edu]
- 7. In Vitro Susceptibility to Ceftazidime/Avibactam and Comparators in Clinical Isolates of Enterobacterales from Five Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Ceftazidime Pentahydrate Against Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of ceftazidime (B193861) pentahydrate against Pseudomonas aeruginosa, a critical pathogen in clinical and research settings. This document outlines key quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visual representations of ceftazidime's mechanism of action and the corresponding resistance pathways developed by P. aeruginosa.
Introduction to Ceftazidime and Pseudomonas aeruginosa
Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, and it is particularly noted for its effectiveness against Pseudomonas aeruginosa.[1][2][3] This opportunistic pathogen is a significant cause of nosocomial infections, including pneumonia, bloodstream infections, and urinary tract infections, and is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms.[4][5] Understanding the in vitro activity of ceftazidime is paramount for its effective clinical use and for the development of new therapeutic strategies.
Quantitative In Vitro Susceptibility Data
The in vitro activity of ceftazidime is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize MIC data for ceftazidime against P. aeruginosa from various studies.
Table 1: Ceftazidime MIC Distribution for P. aeruginosa
| Study/Region | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) |
| INFORM Program (2017, U.S.) | 1,909 | 2 | 8 | 96.9 (Ceftazidime-avibactam) |
| Global Surveillance (2012-2014) | 7,062 | - | 8 | 92.0 (Ceftazidime-avibactam) |
| CANWARD Study (2009, Canada) | 470 | - | 32 | - |
| Multi-center U.S. Study | 12,986 | ≤0.12 (mode) | >32 | >98 (for Enterobacteriaceae) |
Note: Some data presented is for ceftazidime in combination with avibactam, a β-lactamase inhibitor, which enhances its activity against certain resistant strains.[6][7]
Table 2: Ceftazidime Susceptibility Breakpoints for P. aeruginosa
| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI (FDA) | ≤ 8 mg/L | - | ≥ 16 mg/L |
| EUCAST | ≤ 8 mg/L | - | > 8 mg/L |
Source: Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]
Experimental Protocols for Susceptibility Testing
Accurate determination of ceftazidime's in vitro activity relies on standardized experimental protocols. The broth microdilution method, as recommended by both CLSI and EUCAST, is a widely used technique.
Broth Microdilution Method (CLSI/EUCAST Guidelines)
This method involves preparing a series of ceftazidime dilutions in a liquid growth medium in a microtiter plate to determine the MIC.
Materials:
-
Ceftazidime pentahydrate powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
P. aeruginosa isolate(s)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or turbidity standard (e.g., 0.5 McFarland)
-
Incubator (35 ± 2°C)
-
Quality control strains (e.g., P. aeruginosa ATCC 27853)[6][8]
Procedure:
-
Preparation of Ceftazidime Stock Solution: Prepare a stock solution of ceftazidime in a suitable solvent and sterilize by filtration.
-
Preparation of Microtiter Plates: Dispense CAMHB into each well of a 96-well microtiter plate. Create a two-fold serial dilution of ceftazidime across the wells, typically ranging from 0.06 to 128 mg/L.[8]
-
Inoculum Preparation: Culture the P. aeruginosa isolate on a suitable agar (B569324) medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[8]
-
Reading and Interpretation: After incubation, determine the MIC by visually inspecting for the lowest concentration of ceftazidime that completely inhibits visible bacterial growth. The MIC is then interpreted according to the breakpoints established by CLSI or EUCAST (see Table 2).
Mechanism of Action and Resistance Pathways
Ceftazidime's Mechanism of Action
Ceftazidime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][4] This disruption leads to a weakened cell wall and ultimately cell lysis.[1]
References
- 1. What is Ceftazidime used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Ceftazidime - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.beckmancoulter.com [media.beckmancoulter.com]
- 9. journals.asm.org [journals.asm.org]
Ceftazidime Pentahydrate's Interaction with Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftazidime (B193861), a third-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This action is primarily mediated through the covalent binding and subsequent inhibition of essential enzymes known as penicillin-binding proteins (PBPs). This technical guide provides an in-depth analysis of the binding of ceftazidime pentahydrate to PBPs, presenting quantitative binding data, detailed experimental methodologies for assessing this interaction, and visualizations of the key pathways and workflows involved. Understanding the nuances of this molecular interaction is critical for optimizing antibiotic therapy and developing novel antibacterial agents to combat resistance.
Mechanism of Action: Covalent Acylation of PBPs
Ceftazidime's mechanism of action is centered on its β-lactam ring, which acts as a structural mimic of the D-Ala-D-Ala moiety of the natural substrate for PBPs.[1] This structural similarity allows ceftazidime to access the active site of PBPs. Once in the active site, the strained β-lactam ring is susceptible to nucleophilic attack by a conserved serine residue within the PBP's active site.[1] This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex.[1] This irreversible binding effectively inactivates the PBP, preventing it from carrying out its essential role in the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains.[2][3] The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death.[2][3] Ceftazidime exhibits a particular predilection for PBP3, an enzyme crucial for septum formation during bacterial cell division.[2][4] Inhibition of PBP3 leads to the characteristic morphological change of filamentation in Gram-negative bacteria.[4][5]
Quantitative Binding Affinity of Ceftazidime to PBPs
The affinity of ceftazidime for various PBPs has been quantified in several key bacterial pathogens. The 50% inhibitory concentration (IC50), which represents the concentration of ceftazidime required to inhibit 50% of PBP activity, is a common metric for evaluating binding affinity. The following tables summarize the IC50 values for ceftazidime against PBPs in Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae.
| Escherichia coli | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 |
| IC50 (µg/mL) | >100 | >100 | >100 | 0.5 | >100 | >100 |
Data for E. coli indicates a high selectivity for PBP3.[4]
| Pseudomonas aeruginosa | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 |
| IC50 (µg/mL) | 8 | 16 | >256 | 0.5 | 64 |
Ceftazidime demonstrates strong affinity for PBP3 in P. aeruginosa.[4][6]
| Staphylococcus aureus | PBP1 | PBP2 | PBP3 | PBP4 |
| IC50 (µg/mL) | 4 | 8 | 16 | >100 |
In S. aureus, ceftazidime shows moderate affinity for PBPs 1, 2, and 3.[4]
| Streptococcus pneumoniae | PBP1a | PBP1b | PBP2a | PBP2b | PBP2x | PBP3 |
| IC50 (µg/mL) | - | - | - | >100 | - | High Affinity |
Ceftazidime exhibits a high affinity for PBP3 but a very low affinity for PBP2b in S. pneumoniae.[7] The specific IC50 values for all PBPs were not consistently available in the reviewed literature.
Experimental Protocols
The determination of ceftazidime's binding affinity for PBPs relies on established biochemical assays. The following are detailed methodologies for two common experimental approaches.
Competitive PBP Binding Assay with Radiolabeled Penicillin
This traditional method measures the ability of unlabeled ceftazidime to compete with a radiolabeled penicillin (e.g., [3H]benzylpenicillin) for binding to PBPs.
1. Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation at 4°C.
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.
-
Remove intact cells and cellular debris by low-speed centrifugation.
-
Isolate the bacterial membranes, which contain the PBPs, by ultracentrifugation of the supernatant. Resuspend the membrane pellet in a suitable buffer.
2. Competitive Binding Reaction:
-
In a series of reaction tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of unlabeled ceftazidime for 10-15 minutes at 37°C. This allows ceftazidime to bind to the PBPs.
-
Add a fixed concentration of radiolabeled penicillin to each tube and incubate for an additional 10 minutes to allow the radiolabeled penicillin to bind to any available PBP sites.
-
Terminate the reaction by adding a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and heating.
3. Detection and Analysis:
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the radiolabeled PBPs by autoradiography or fluorography.
-
Quantify the intensity of each PBP band using densitometry.
-
Plot the percentage of radiolabeled penicillin binding (relative to a control with no ceftazidime) against the logarithm of the ceftazidime concentration to determine the IC50 value for each PBP.
Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)
This method offers a non-radioactive alternative for assessing PBP binding and has become increasingly common.[8][9]
1. Preparation of Intact Bacterial Cells or Membranes:
-
For intact cell assays, grow bacteria to the desired optical density and wash with phosphate-buffered saline (PBS).[10]
-
For membrane preparations, follow the protocol outlined in the radiolabeled assay section.
2. Competition Assay:
-
Incubate the intact cells or membrane preparations with a range of concentrations of unlabeled ceftazidime for a defined period (e.g., 30 minutes) at room temperature or 37°C.[11][12]
-
Add a fixed concentration of Bocillin-FL, a fluorescent penicillin derivative, and incubate for a further 10-15 minutes to label the PBPs that are not bound by ceftazidime.[9][12][13]
-
Wash the cells or membranes to remove unbound Bocillin-FL.
3. Detection and Quantification:
-
If using intact cells, they can be directly visualized by fluorescence microscopy.
-
For a quantitative analysis, lyse the cells (if necessary) and separate the membrane proteins by SDS-PAGE.[8][9]
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.[9][11]
-
Quantify the fluorescence intensity of each PBP band.[9]
-
Determine the IC50 value by plotting the percentage of Bocillin-FL binding against the ceftazidime concentration.[11]
Visualizations
Ceftazidime's Mechanism of Action
The following diagram illustrates the molecular mechanism of action of ceftazidime, leading to the inhibition of bacterial cell wall synthesis.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 2. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous administration of PBP-2- and PBP-3-specific beta-lactams causes higher cytokine responses in murine Pseudomonas aeruginosa and Escherichia coli sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Interaction of non-lytic beta-lactams with penicillin-binding proteins in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Bactericidal Efficacy of Ceftazidime Pentahydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bactericidal action of Ceftazidime pentahydrate, a third-generation cephalosporin (B10832234) antibiotic. It delves into its mechanism of action, quantitative efficacy against a range of microbial species, and detailed experimental protocols for its evaluation.
Mechanism of Bactericidal Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary target of Ceftazidime is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2][3] These enzymes are crucial for the final steps of peptidoglycan synthesis, the essential structural component of the bacterial cell wall that provides rigidity and protection against osmotic lysis.[2][4]
Ceftazidime, a β-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs.[4][5] This allows it to bind to the active site of these enzymes, leading to their acylation and subsequent inactivation.[4] By inhibiting the transpeptidase activity of PBPs, Ceftazidime prevents the cross-linking of peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall.[1][3] This ultimately leads to cell lysis and bacterial death.[2][3] Ceftazidime has a particularly high affinity for PBP-3 in Gram-negative bacteria, which is involved in cell division.[2][4] Furthermore, its chemical structure provides stability against many β-lactamase enzymes produced by bacteria, which are a common mechanism of resistance to β-lactam antibiotics.[1][2]
Quantitative Data on Bactericidal Activity
The in vitro activity of Ceftazidime is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC values of Ceftazidime against a range of clinically significant Gram-negative and Gram-positive bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
Table 1: MIC of Ceftazidime against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 3,902 | 2 | 32 | Not Reported |
| Escherichia coli | 1,175 | Not Reported | >32 | Not Reported |
| Klebsiella pneumoniae | 442 | Not Reported | 32 | Not Reported |
| Enterobacter spp. | 242 | Not Reported | >32 | Not Reported |
| Serratia spp. | 106 | Not Reported | >32 | Not Reported |
| Proteus mirabilis | 108 | Not Reported | 0.25 | Not Reported |
| Acinetobacter spp. | Not specified | Not Reported | Not Reported | Not Reported |
| Stenotrophomonas maltophilia | Not specified | 2 | 32 | 0.3 - 128 |
Note: Data compiled from multiple sources. Variations in testing methodologies and geographical locations of isolate collection may exist.
Table 2: MIC of Ceftazidime against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Not specified | Moderate Activity | Moderate Activity | Not Reported |
Ceftazidime generally exhibits moderate activity against Staphylococcus aureus.[6]
Time-Kill Kinetics
Time-kill assays provide dynamic information on the bactericidal activity of an antibiotic over time. Studies have shown that Ceftazidime exhibits time-dependent killing, where its efficacy is correlated with the duration the concentration of the drug remains above the MIC. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the bacterial colony-forming units (CFU)/mL from the initial inoculum.[7] Time-kill curve analysis has demonstrated bacterial killing by Ceftazidime against susceptible organisms within hours of exposure.[8][9]
Experimental Protocols
Accurate and reproducible assessment of the bactericidal action of Ceftazidime relies on standardized experimental protocols. The following sections detail the methodologies for determining MIC, MBC, and time-kill kinetics.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Materials:
-
This compound powder
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Bacterial isolates to be tested
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Ceftazidime Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to the highest concentration to be tested.
-
Serial Dilutions: Perform serial twofold dilutions of the Ceftazidime solution in the wells of a 96-well microtiter plate using CAMHB as the diluent.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of Ceftazidime that completely inhibits visible growth of the organism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test.
Procedure:
-
From each well showing no visible growth in the MIC plate, subculture a fixed volume (e.g., 10 µL) onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of Ceftazidime that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Time-Kill Kinetic Assay
This assay evaluates the rate of bacterial killing by an antimicrobial agent over time.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidoglycan Overview, Function & Structure - Lesson | Study.com [study.com]
- 5. microbenotes.com [microbenotes.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. emerypharma.com [emerypharma.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. journals.asm.org [journals.asm.org]
The Evolving Landscape of Third-Generation Cephalosporins: A Technical Guide for Researchers
A comprehensive overview of the core applications, mechanisms, and future research directions for a critical class of antibiotics.
This technical guide provides an in-depth analysis of third-generation cephalosporins, a cornerstone in the treatment of bacterial infections. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their applications, mechanisms of action, and the persistent challenge of antimicrobial resistance. Through a detailed examination of clinical trial data, experimental protocols, and key molecular pathways, this guide serves as a critical resource for the ongoing development and strategic deployment of these essential therapeutic agents.
Core Applications and Clinical Efficacy
Third-generation cephalosporins exhibit a broad spectrum of activity, particularly against gram-negative bacteria, making them invaluable in treating a wide range of serious infections.[1][2] Their enhanced stability against many beta-lactamases, enzymes that degrade many penicillin-type antibiotics, contributes to their effectiveness.[3] Key applications include the treatment of meningitis, pneumonia, gonorrhea, and intra-abdominal and urinary tract infections.[2][4]
Quantitative Efficacy Data from Clinical Trials
The clinical utility of third-generation cephalosporins is well-documented in numerous clinical trials. The following tables summarize key efficacy data for prominent members of this class in treating specific infections.
Table 1: Clinical Efficacy of Ceftriaxone in Community-Acquired Pneumonia (CAP)
| Study/Trial Identifier | Patient Population | Dosage Regimen | Clinical Cure Rate (%) | 30-Day Mortality Rate (%) |
| Nationwide Retrospective Cohort[5][6] | 471,694 hospitalized CAP patients | 1g daily vs. 2g daily | No significant difference | 4.6% (1g) vs. 4.5% (2g) |
| Prospective Cohort Study[7] | 457 hospitalized adult CAP patients | 1g twice daily vs. 2g once daily | 97.3% vs. 95.6% | 3.3% vs. 6.5% |
| PORT Risk Class III/IV Study[8] | 250 hospitalized CAP patients | Ceftriaxone + Azithromycin | 88.4% (responders by day 5) | 5.6% (overall) |
Table 2: Clinical Efficacy of Cefotaxime in Bacterial Meningitis
| Study/Trial Identifier | Patient Population | Pathogen(s) | Bacteriological Cure Rate (%) | Survival Rate (%) |
| Retrospective Analysis[4][9] | 62 bacteriologically confirmed cases | S. pneumoniae, Klebsiella spp., etc. | ~85% | ~85% |
| Pediatric Study[10] | 11 children (9 days - 5 yrs) | H. influenzae, S. pneumoniae, etc. | 100% | 100% |
| Pediatric Study[11] | 50 children | Haemophilus influenzae | 100% (meningitis cure) | Not specified |
Table 3: Clinical Efficacy of Ceftazidime in Pseudomonas aeruginosa Infections
| Study/Trial Identifier | Patient Population | Infection Type | Clinical Response Rate (%) | Bacteriological Eradication Rate (%) |
| Multiresistant Pseudomonas Study[1] | 57 patients with serious infections | Various | 84% | 72% |
| Pseudomonas Infections Study[2] | 41 patients with serious infections | Various | 88% | 83% |
| Cystic Fibrosis Study[12] | 60 courses of treatment | Pulmonary exacerbations | No significant difference with/without sisomicin | 30% (monotherapy) vs. 60% (with sisomicin) |
Mechanism of Action and Resistance
Third-generation cephalosporins, like other beta-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][4] This process is primarily mediated through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by Cephalosporins
The synthesis of peptidoglycan is a multi-step process that is critical for bacterial survival. Third-generation cephalosporins disrupt the final transpeptidation step, leading to a weakened cell wall and subsequent cell lysis.
Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of third-generation cephalosporins on Penicillin-Binding Proteins (PBPs).
Mechanism of Resistance: Beta-Lactamase Activity
The primary mechanism of resistance to third-generation cephalosporins is the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive. Extended-spectrum beta-lactamases (ESBLs) are of particular concern as they can inactivate a wide range of cephalosporins.
Caption: Mechanism of beta-lactamase-mediated resistance to third-generation cephalosporins.
Experimental Protocols
This section provides an overview of standardized methodologies crucial for the research and development of third-generation cephalosporins.
Antimicrobial Susceptibility Testing (AST)
Determining the susceptibility of bacterial isolates to third-generation cephalosporins is fundamental for both clinical diagnostics and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for these procedures.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol Outline:
-
Preparation of Antibiotic Stock Solution: A stock solution of the cephalosporin is prepared at a high concentration and sterilized by filtration.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Molecular Detection of Beta-Lactamase Genes
Polymerase Chain Reaction (PCR) is a common and rapid method for detecting the presence of genes encoding for beta-lactamases, such as ESBLs.
Protocol Outline:
-
DNA Extraction: Bacterial DNA is extracted from cultured isolates.
-
PCR Amplification: Specific primers targeting common beta-lactamase genes (e.g., blaCTX-M, blaTEM, blaSHV) are used to amplify the target DNA sequences. The PCR reaction mixture typically includes the extracted DNA, primers, DNA polymerase, dNTPs, and a buffer.
-
Thermal Cycling: The PCR reaction undergoes a series of temperature cycles for denaturation, annealing, and extension to amplify the target gene.
-
Gel Electrophoresis: The amplified PCR products are separated by size using agarose (B213101) gel electrophoresis.
-
Visualization and Interpretation: The presence of a band of the expected size indicates a positive result for the specific beta-lactamase gene.
Clinical Trial Workflow for a New Antibiotic
The development and approval of a new antibiotic involve a rigorous clinical trial process to ensure its safety and efficacy.
Caption: A simplified workflow of a clinical trial for a new antibiotic, from pre-clinical research to post-market surveillance.[13][14][15]
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of third-generation cephalosporins are critical for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.
Table 4: Key Pharmacokinetic Parameters of Selected Third-Generation Cephalosporins
| Drug | Route of Administration | Half-life (hours) | Protein Binding (%) | Primary Route of Elimination |
| Cefotaxime | IV/IM | ~1 | 30-50 | Renal |
| Ceftriaxone | IV/IM | 5.8-8.7 | 85-95 | Renal and Biliary |
| Ceftazidime | IV/IM | 1.5-2.0 | <10 | Renal |
| Cefixime | Oral | 3-4 | ~65 | Renal |
| Cefpodoxime | Oral | 2-3 | 21-29 | Renal |
Data compiled from multiple sources.[16][17]
Future Research Directions
Despite their established role, research into third-generation cephalosporins continues to be vital. Key areas of future investigation include:
-
Novel Formulations and Delivery Systems: Developing new formulations to enhance bioavailability, tissue penetration, and patient compliance.
-
Combination Therapies: Investigating synergistic effects with other antimicrobial agents, particularly beta-lactamase inhibitors, to combat resistance.
-
Optimizing Dosing in Special Populations: Further research is needed to refine dosing regimens in critically ill patients, neonates, and individuals with renal or hepatic impairment.
-
Surveillance and Management of Resistance: Continuous monitoring of resistance patterns and the development of rapid diagnostic tools are essential for preserving the efficacy of this important antibiotic class.
-
Exploring Non-Traditional Applications: Investigating the potential of third-generation cephalosporins in areas beyond their current indications, such as their immunomodulatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. hereditybio.in [hereditybio.in]
- 6. Molecular detection of extended spectrum β-lactamase genes in Escherichia coli clinical isolates from diarrhoeic children in Kano, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Requirements for pharmacokinetic evaluation of antibiotics in phase I studies. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 10. ihma.com [ihma.com]
- 11. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ableweb.org [ableweb.org]
- 13. frontiersin.org [frontiersin.org]
- 14. caretotranslate.com [caretotranslate.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. EUCAST: Guidance Documents [eucast.org]
A Comprehensive Technical Guide to the Identification of Ceftazidime Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification of Ceftazidime pentahydrate, a third-generation cephalosporin (B10832234) antibiotic. This document outlines the crucial role of the Chemical Abstracts Service (CAS) number for unambiguous identification, details various analytical techniques for characterization, and presents its mechanism of action.
Core Identification: CAS Registry Number
The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance, providing an unambiguous way to identify them. For Ceftazidime, it is crucial to distinguish between its anhydrous and pentahydrate forms, as they have distinct CAS numbers and molecular weights.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 78439-06-2[1][2][3][4][5] | C22H32N6O12S2[2] | 636.65[1][2][4][5] |
| Ceftazidime (Anhydrous) | 72558-82-8[6][7][8][9] | C22H22N6O7S2[6][7][8] | 546.58[6][7][9] |
Analytical Methodologies for Identification
The identification of this compound relies on a combination of chromatographic and spectroscopic techniques, as outlined in major pharmacopeias and scientific literature.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the identification and purity assessment of Ceftazidime. The retention time of the principal peak in the chromatogram of a sample preparation should correspond to that of a standard preparation.
Experimental Protocol:
A common HPLC method for the analysis of Ceftazidime involves the following steps:
-
Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) is typically used. The exact ratio can be optimized based on the column and system. For example, a mixture of phosphate buffer and acetonitrile (B52724) in a 95:5 (v/v) ratio has been used as a diluent.
-
Standard Solution Preparation: A standard solution is prepared by accurately weighing and dissolving a reference standard of this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 12.5 µg/mL).
-
Sample Solution Preparation: The sample is dissolved in the same solvent as the standard to a comparable concentration.
-
Chromatographic Conditions: The analysis is performed on a suitable stationary phase, such as a C18 column. The flow rate and detection wavelength are critical parameters that need to be controlled.
-
System Suitability: Before sample analysis, the chromatographic system's suitability is verified by injecting the standard solution. Parameters such as peak symmetry, theoretical plates, and reproducibility of injections are evaluated to ensure the system is performing correctly.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention time of the major peak in the sample chromatogram is compared with that of the standard chromatogram for identification.
Table of HPLC Parameters:
| Parameter | Value |
| Column | Octadecylsilane (C18) |
| Mobile Phase | Phosphate buffer and Acetonitrile |
| Flow Rate | Typically around 1.0 mL/min |
| Detection Wavelength | 255 nm |
| Injection Volume | 20 µL |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule and confirming the identity of a compound by comparing its spectrum with that of a reference standard.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound sample is intimately mixed with dry potassium bromide (KBr) and compressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: The FTIR spectrum is recorded over a specific wavenumber range, typically 4000 to 400 cm⁻¹.
-
Data Analysis: The absorption spectrum of the sample is compared with the spectrum of a this compound reference standard. The positions and relative intensities of the absorption bands should be concordant.
Key FTIR Absorption Bands for Ceftazidime:
| Wavenumber (cm⁻¹) | Assignment |
| ~1752 | C=O stretching vibration of the β-lactam ring[2] |
| ~1703 | C=O stretching vibration of the carboxylic acid group[2] |
| ~1614 | C=N stretching vibration of the thiazole (B1198619) ring[2] |
| ~1529 | N-H bending vibration of the amide group and C=C stretching of the aromatic ring[2] |
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition of this compound. These methods can confirm the presence of water of hydration.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an appropriate crucible (e.g., aluminum or platinum).
-
Instrument Setup: The TGA or DSC instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: The change in mass (TGA) or heat flow (DSC) is recorded as a function of temperature.
-
Data Analysis: The TGA thermogram will show a weight loss corresponding to the five water molecules in the pentahydrate form. The DSC thermogram will show endothermic or exothermic peaks corresponding to dehydration, melting, and decomposition.
Typical Thermal Analysis Data:
| Technique | Observation | Interpretation |
| TGA | Weight loss of approximately 14.1% | Corresponds to the loss of five molecules of water |
| DSC | Endothermic peak | Associated with the dehydration process |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is primarily targeted at Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.
The following diagram illustrates the workflow of Ceftazidime's interaction with a bacterial cell, leading to cell lysis.
Caption: Workflow of Ceftazidime's antibacterial mechanism.
This guide provides essential technical information for professionals working with this compound. Adherence to these identification methods is critical for ensuring the quality, safety, and efficacy of this important antibiotic.
References
- 1. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 2. rsc.org [rsc.org]
- 3. drugfuture.com [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Ceftazidime CRS | CAS 78439-06-2 | LGC Standards [lgcstandards.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. tsijournals.com [tsijournals.com]
- 8. uspbpep.com [uspbpep.com]
- 9. pharmacyjournal.in [pharmacyjournal.in]
Methodological & Application
Application Notes and Protocols: Ceftazidime Pentahydrate in Microbiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the microbiological evaluation of ceftazidime (B193861) pentahydrate, a third-generation cephalosporin (B10832234) antibiotic. The following sections outline its mechanism of action, methods for determining antimicrobial susceptibility, and protocols for assessing synergistic interactions with other antimicrobial agents.
Mechanism of Action
Ceftazidime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][3] By binding to and inactivating these proteins, particularly PBP-3 in Gram-negative bacteria, ceftazidime disrupts the cross-linking of peptidoglycan chains.[1] This leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.[1][3]
The chemical structure of ceftazidime, specifically the aminothiazolyl group, provides stability against many β-lactamases produced by Gram-negative bacteria, which are enzymes that can inactivate many β-lactam antibiotics.[4]
Antimicrobial Susceptibility Testing (AST)
Determining the in vitro activity of ceftazidime against bacterial isolates is crucial for clinical and research purposes. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Standardized methods for MIC determination include broth microdilution and disk diffusion.
Quantitative Data for Susceptibility Testing
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Ceftazidime-Avibactam against Enterobacteriaceae and Pseudomonas aeruginosa
| Organism | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Enterobacteriaceae | ≤0.015 - >256 | 0.25 | 1 |
| Pseudomonas aeruginosa | ≤0.015 - >256 | 1 | 8 |
Note: Data for ceftazidime is often presented in combination with a β-lactamase inhibitor like avibactam (B1665839) to reflect its clinical use against resistant strains.
Table 2: Zone Diameter Interpretive Criteria for Ceftazidime (30 µg disk) Susceptibility Testing
| Organism | Susceptible (mm) | Intermediate (mm) | Resistant (mm) |
| Enterobacteriaceae | ≥21 | 18-20 | ≤17 |
| Pseudomonas aeruginosa | ≥18 | - | ≤17 |
Source: CLSI guidelines.
Experimental Protocols for AST
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftazidime Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. It is often used in combination with β-lactamase inhibitors such as avibactam (B1665839) to extend its activity against organisms that produce certain β-lactamases. Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of ceftazidime against clinical isolates and is a critical component of antimicrobial drug development and surveillance programs.
These application notes provide detailed protocols for the principal methods of in vitro susceptibility testing for ceftazidime pentahydrate: broth microdilution, disk diffusion, and gradient diffusion. The interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are also provided for clinical guidance.
Data Presentation: Interpretive Criteria for Ceftazidime Susceptibility Testing
The following tables summarize the minimum inhibitory concentration (MIC) breakpoints and disk diffusion zone diameter interpretive criteria for ceftazidime and ceftazidime-avibactam according to CLSI and EUCAST guidelines. These values are essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant.
Table 1: CLSI Interpretive Criteria for Ceftazidime
| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | MIC (µg/mL) | ≤ 4 | 8 | ≥ 16 |
| Disk Diffusion (mm) | ≥ 21 | 18-20 | ≤ 17 | |
| Pseudomonas aeruginosa | MIC (µg/mL) | ≤ 8 | - | ≥ 16 |
| Disk Diffusion (mm) | ≥ 20 | - | ≤ 19 | |
| Acinetobacter spp. | MIC (µg/mL) | ≤ 8 | 16 | ≥ 32 |
| Disk Diffusion (mm) | ≥ 18 | 15-17 | ≤ 14 |
Source: CLSI M100 series documents.[1]
Table 2: CLSI Interpretive Criteria for Ceftazidime-Avibactam*
| Organism | Method | Susceptible (S) | Resistant (R) |
| Enterobacterales | MIC (µg/mL) | ≤ 8/4 | > 8/4 |
| Disk Diffusion (mm) | ≥ 21 | ≤ 20 | |
| Pseudomonas aeruginosa | MIC (µg/mL) | ≤ 8/4 | > 8/4 |
| Disk Diffusion (mm) | ≥ 21 | ≤ 20 |
*Avibactam concentration is fixed at 4 µg/mL.
Table 3: EUCAST Interpretive Criteria for Ceftazidime
| Organism | Method | Susceptible (S) | Resistant (R) |
| Enterobacterales | MIC (µg/mL) | ≤ 1 | > 8 |
| Disk Diffusion (mm) | ≥ 22 | < 16 | |
| Pseudomonas aeruginosa | MIC (µg/mL) | ≤ 8 | > 8 |
| Disk Diffusion (mm) | ≥ 17 | < 17 |
Source: EUCAST Breakpoint Tables.
Table 4: EUCAST Interpretive Criteria for Ceftazidime-Avibactam*
| Organism | Method | Susceptible (S) | Resistant (R) |
| Enterobacterales | MIC (µg/mL) | ≤ 8 | > 8 |
| Disk Diffusion (mm) | ≥ 16 | < 16 | |
| Pseudomonas aeruginosa | MIC (µg/mL) | ≤ 8 | > 8 |
| Disk Diffusion (mm) | ≥ 17 | < 17 |
*Avibactam concentration is fixed at 4 µg/mL.
Experimental Protocols
The following are detailed protocols for performing in vitro susceptibility testing of this compound. It is imperative to adhere to established guidelines from organizations like CLSI and EUCAST to ensure accuracy and reproducibility.
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water, saline)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Ceftazidime Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent at a concentration of 1280 µg/mL.
-
Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the ceftazidime stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic) and should contain 100 µL of CAMHB.
-
Well 12 serves as the sterility control (no bacteria) and should contain 100 µL of CAMHB.
-
-
Inoculum Preparation: Prepare a bacterial suspension from 4-5 isolated colonies grown overnight on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well (except the sterility control, well 12) with 100 µL of the standardized bacterial suspension.
-
Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control well (well 11) should show turbidity, and the sterility control well (well 12) should remain clear.
Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Ceftazidime disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[2][3] Press the swab firmly against the inside wall of the tube to remove excess fluid.[2][3] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[2]
-
Application of Disks: Aseptically apply the ceftazidime disk to the surface of the inoculated agar plate.[2] Gently press the disk with sterile forceps to ensure complete contact with the agar.[2]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[4] Interpret the results as susceptible, intermediate, or resistant based on the established zone diameter breakpoints (see tables above).
Gradient Diffusion Method (Etest®)
This method utilizes a plastic strip impregnated with a continuous gradient of an antimicrobial agent to determine the MIC.
Materials:
-
Ceftazidime gradient diffusion strips (e.g., Etest®)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Protocol:
-
Inoculum Preparation and Plate Inoculation: Prepare the bacterial inoculum and inoculate the MHA plate as described for the disk diffusion method.[5] Allow the agar surface to dry for 10-15 minutes before applying the strip.
-
Application of Gradient Strip: Aseptically apply the ceftazidime gradient strip to the agar surface with the concentration scale facing upwards.[6] Ensure the entire strip is in contact with the agar surface, and avoid trapping air bubbles underneath.[6]
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the ellipse of growth inhibition intersects the MIC scale on the strip.[5][7] If the intersection falls between two markings, the higher value should be reported.
Quality Control
Regular quality control (QC) testing is essential to ensure the accuracy of susceptibility testing methods. Standard QC strains with known ceftazidime MICs or zone diameters, such as Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™, should be tested concurrently with clinical isolates. The results for the QC strains must fall within the acceptable ranges specified by CLSI or EUCAST.
Conclusion
The broth microdilution, disk diffusion, and gradient diffusion methods are all valuable tools for determining the in vitro susceptibility of bacterial isolates to this compound. The choice of method may depend on the specific needs of the laboratory, including workflow, cost, and the level of quantitative data required. Adherence to standardized protocols and rigorous quality control are paramount for obtaining reliable and reproducible results that can confidently guide clinical decisions and drug development efforts.
References
- 1. media.beckmancoulter.com [media.beckmancoulter.com]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. asm.org [asm.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyto.purdue.edu [cyto.purdue.edu]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Ceftazidime Pentahydrate using a Stability-Indicating RP-HPLC Method
Introduction
Ceftazidime pentahydrate is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] It functions by inhibiting the enzymes responsible for bacterial cell wall synthesis.[2] Accurate and reliable quantification of Ceftazidime in bulk drug substance and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high precision, specificity, and reproducibility.[1]
This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis.[3]
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (Pharmaceutical Secondary Standard)[4]
-
This compound sample (bulk drug or pharmaceutical formulation)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Disodium hydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (AR grade)
-
HPLC grade water
2. Instrumentation and Chromatographic Conditions A validated HPLC system equipped with a UV-VIS detector is required. The following chromatographic conditions have been optimized for the analysis:
| Parameter | Specification |
| HPLC Column | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to make a 0.02 M solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[5]
-
Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the substance completely. Make up the volume to the mark with the diluent.[2][5]
-
Working Standard Solution (100 µg/mL): From the standard stock solution, pipette 10 mL into a 100 mL volumetric flask and dilute to the mark with the diluent.[5]
-
Sample Solution Preparation (from formulation): Weigh the powder from a vial claimed to contain the equivalent of 100 mg of Ceftazidime. Transfer the powder to a 100 mL volumetric flask, add about 70 mL of diluent, and sonicate for 15 minutes to ensure complete dissolution. Dilute to the final volume with the diluent.[5] From this solution, take 10 mL and dilute it to 100 mL with the diluent to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
4. System Suitability Test (SST) Before starting the sample analysis, the performance of the HPLC system must be verified. Inject the working standard solution five times and evaluate the following parameters. The system is deemed suitable for analysis if the acceptance criteria are met.[7][8]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Method Validation Summary
The described HPLC method has been validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[1]
Specificity (Forced Degradation Studies) Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9] Ceftazidime is subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation.[5][10] The method is considered specific if the Ceftazidime peak is well-resolved from any degradation product peaks.
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl and keep at 60°C for 30 minutes. Neutralize with 0.1 N NaOH before dilution.[9]
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH and keep at 60°C for 30 minutes. Neutralize with 0.1 N HCl before dilution.[9]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% H₂O₂ and keep at 60°C for 30 minutes before dilution.[9]
-
Thermal Degradation: Expose the solid drug substance to 60°C in a hot air oven.[9]
-
Photolytic Degradation: Expose the drug substance spread on a glass dish to UV light for 12 hours.[5]
Quantitative Data Summary
The following tables summarize the quantitative data obtained during the method validation.
Table 1: Linearity and Range The linearity of the method was established by analyzing a series of dilutions of the Ceftazidime standard solution.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 25 - 150 | 0.9998 |
| The correlation coefficient indicates a strong linear relationship between concentration and peak area.[3][5] |
Table 2: Accuracy (% Recovery) Accuracy was determined by the recovery method, spiking a known quantity of standard into a placebo sample at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.8 | 99.75% |
| 100% | 100 | 100.2 | 100.20% |
| 120% | 120 | 119.5 | 99.58% |
| Mean % Recovery | 99.84% | ||
| The high mean percent recovery demonstrates the accuracy of the method.[5] |
Table 3: Precision (% RSD) Precision was evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing six replicate samples.
| Precision Type | % RSD |
| Repeatability (Intra-day) | 0.45% |
| Intermediate Precision (Inter-day) | 0.62% |
| The low Relative Standard Deviation (%RSD) values confirm the high precision of the analytical method.[5] |
Table 4: LOD and LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.34 |
| LOQ | 1.04 |
| These values indicate the high sensitivity of the developed method.[3][11] |
Visualizations
Caption: Experimental workflow for HPLC quantification of Ceftazidime.
The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The validation results confirm that the method is suitable for its intended purpose and can be effectively used for routine quality control analysis and stability studies. The forced degradation studies demonstrate the stability-indicating capability of the method, ensuring that the quantification of the active pharmaceutical ingredient is not affected by the presence of its degradation products.[3][9]
References
- 1. ijnrd.org [ijnrd.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Ceftazidime Pharmaceutical Secondary Standard; Certified Reference Material 78439-06-2 [sigmaaldrich.com]
- 5. ijrpb.com [ijrpb.com]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. benchchem.com [benchchem.com]
- 10. thescipub.com [thescipub.com]
- 11. Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ceftazidime Pentahydrate in Eukaryotic Cell Culture
Introduction
Ceftazidime (B193861) is a third-generation, broad-spectrum β-lactam cephalosporin (B10832234) antibiotic.[1][2] Its primary clinical and research application is in the treatment and prevention of bacterial infections. In eukaryotic cell culture, Ceftazidime pentahydrate serves as a valuable tool for preventing bacterial contamination, particularly from Gram-negative organisms like Pseudomonas aeruginosa.[1][3] Unlike many common antibiotics used in cell culture, such as penicillin and streptomycin, ceftazidime offers enhanced stability against bacterial β-lactamase enzymes, which are a common cause of antibiotic resistance.[2] While generally considered to have low cytotoxicity against mammalian cells, recent studies have also explored its potential in cancer research for its effects on tumor cell signaling.[1][4]
These application notes provide a comprehensive overview of the use of this compound in eukaryotic cell culture, including its mechanism of action, cytotoxicity data, stability, and detailed protocols for its preparation and application.
Mechanism of Action
Antibacterial Action Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] The process involves the following steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Ceftazidime binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[5][7] It shows a high affinity for PBP-3 in Gram-negative bacteria.[3][5]
-
Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the bacterial cell wall.[8]
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][8]
The chemical structure of ceftazidime provides stability against many β-lactamase enzymes, making it effective against a broad spectrum of bacteria.[2]
Effects on Eukaryotic Cells Ceftazidime's mechanism of action is specific to bacterial cell walls, which are absent in eukaryotic cells. Consequently, it generally exhibits low cytotoxicity to mammalian cell lines.[1] However, recent research has indicated that ceftazidime can have off-target effects in specific contexts. For instance, in certain cancer cell lines, ceftazidime has been shown to post-translationally deplete tumor PDL1, induce DNA damage, and increase sensitivity to DNA-damaging agents.[4]
Cytotoxicity and Recommended Working Concentrations
Studies have demonstrated that ceftazidime is well-tolerated by various human cell lines, even at concentrations significantly higher than those required for antimicrobial activity.[1] However, cytotoxicity can be cell line-dependent and influenced by the presence of other compounds.
Table 1: Summary of Ceftazidime Cytotoxicity Data
| Cell Line | Concentration Range (µg/mL) | Key Findings | Reference |
|---|---|---|---|
| Human Bronchial Epithelial Cells | Not specified (stated as "many times the antimicrobial level") | Nontoxic | [1] |
| HEK-293 (Human Embryonic Kidney) | 62.5 - 1000 | In combination with cellulase (B1617823) and other drugs, cell viability remained >80%. A dose-dependent reduction in viability was observed. | [9][10][11] |
| THLE-2 (Human Liver Epithelial) | 62.5 - 1000 | Similar to HEK-293, combinations maintained high cell viability with a dose-dependent reduction at higher concentrations. | [9][10][11] |
| P388 Leukemia Cells | Not specified | No interference with the cytotoxic activity of the anti-tumor drug Mitoxantrone was observed. |[12] |
Recommended Working Concentration: For routine prevention of bacterial contamination, a working concentration of 50-100 µg/mL is generally effective. However, the optimal concentration should be determined empirically for each specific cell line and application through a dose-response experiment.
Stability and Storage of Ceftazidime Solutions
Proper storage of ceftazidime solutions is critical to maintain its efficacy. Ceftazidime stability is sensitive to temperature.[13]
Table 2: Stability of Reconstituted Ceftazidime Solutions
| Solvent | Concentration | Storage Condition | Duration | Stability | Reference |
|---|---|---|---|---|---|
| Sterile Water | 100 & 200 mg/mL | Room Temperature (21-23°C) | 8 hours | >90% | [14][15] |
| Sterile Water | 100 & 200 mg/mL | Refrigerated (4°C) | 96 hours | >90% | [14][15] |
| Sterile Water | 100 & 200 mg/mL | Frozen (-20°C) | 91 days | Stable | [14][15] |
| Normal Saline | 1 mg/mL | Room Temp (exposed to light) | 24 hours | ~93% |[16] |
Key Recommendations:
-
Prepare stock solutions in sterile water or a suitable buffer.
-
Sterilize the stock solution by filtering through a 0.22 µm filter.
-
Store aliquots at -20°C for long-term use to avoid repeated freeze-thaw cycles.[17]
-
Thawed aliquots can be stored at 4°C for up to 96 hours.[14]
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Ceftazidime Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or PBS
-
Sterile 50 mL conical tube
-
0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Under aseptic conditions in a laminar flow hood, weigh 1 g of this compound powder.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add 10 mL of sterile water or PBS to the tube to achieve a final concentration of 100 mg/mL.
-
Vortex gently until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Dispense the sterilized stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Use of Ceftazidime for Bacterial Contamination Control
This protocol outlines the standard procedure for supplementing cell culture medium with ceftazidime to prevent bacterial contamination.
Procedure:
-
Thaw a frozen aliquot of the 100 mg/mL ceftazidime stock solution at room temperature.
-
Warm the desired volume of complete cell culture medium in a 37°C water bath.
-
Under aseptic conditions, add the ceftazidime stock solution to the cell culture medium to achieve the final desired working concentration. For a 100 µg/mL final concentration, dilute the 100 mg/mL stock solution 1:1000 (e.g., add 50 µL of stock to 50 mL of medium).
-
Gently mix the medium to ensure uniform distribution of the antibiotic.
-
Use the ceftazidime-supplemented medium for your cell culture experiments (e.g., thawing, subculturing, or plating cells).
-
Important: Good aseptic technique remains the most critical defense against contamination.[18] Antibiotics should not be used to compensate for poor lab practices and can mask low-level or resistant infections.[18][19]
Protocol 3: Assessment of Ceftazidime Cytotoxicity by MTT Assay
This protocol provides a method to determine the cytotoxic effect of ceftazidime on a specific eukaryotic cell line.
Procedure:
-
Cell Seeding: Seed your adherent cell line of interest into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for 'untreated control' and 'blank' (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Treatment:
-
Prepare a series of ceftazidime dilutions in complete culture medium. A typical range might be 10 µg/mL to 2000 µg/mL.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ceftazidime. Add fresh medium without ceftazidime to the 'untreated control' wells.
-
Perform each concentration in triplicate or quadruplicate.
-
-
Incubation: Incubate the plate for a period relevant to your experimental design (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the % viability against the ceftazidime concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth), if applicable.
-
References
- 1. toku-e.com [toku-e.com]
- 2. Ceftazidime - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. Pharmacologic Tumor PDL1 Depletion with Cefepime or Ceftazidime Promotes DNA Damage and Sensitivity to DNA-Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Ceftazidime | C22H22N6O7S2 | CID 5481173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. or.niscpr.res.in [or.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. In vitro cytotoxicity assessment of cellulase and ceftazidime combinations with non-antibiotic drugs on human cell lines: Assessment of cellulase and ceftazidime on human cell lines | Indian Journal of Experimental Biology (IJEB) [or.niscpr.res.in]
- 12. Antibacterial and cytotoxic effect of ceftazidime-mitoxantrone association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-opat.com [e-opat.com]
- 14. Stability of ceftazidime in plastic syringes and glass vials under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of ceftazidime in plastic syringes and glass vials under various storage conditions. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. capricorn-scientific.com [capricorn-scientific.com]
- 18. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 19. microbiologyclass.net [microbiologyclass.net]
Application Notes and Protocols for Studying Ceftazidime Pentahydrate in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the synergistic potential of Ceftazidime (B193861) pentahydrate in combination with other antimicrobial agents. The protocols outlined below are designed to be adaptable for various research settings, from initial in vitro screening to in vivo efficacy confirmation.
Ceftazidime, a third-generation cephalosporin, is a potent antibiotic against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] However, the emergence of resistance, often mediated by β-lactamase enzymes, has necessitated the exploration of combination therapies to enhance its efficacy.[1][4] Combining Ceftazidime with β-lactamase inhibitors, such as avibactam (B1665839), or other classes of antibiotics can restore its activity against resistant strains and potentially prevent the development of further resistance.[5][6][7][8][9][10]
Key Combination Strategies
Ceftazidime has been investigated in combination with various antimicrobial agents to broaden its spectrum of activity and combat resistance. Notable combinations include:
-
β-Lactamase Inhibitors: The combination of Ceftazidime with avibactam is a well-established strategy to overcome resistance mediated by Ambler class A, C, and some class D β-lactamases.[5][7][9][10] Avibactam itself has little to no antibacterial activity but works by inactivating β-lactamase enzymes that would otherwise degrade Ceftazidime.[6][7][11][12]
-
Aminoglycosides: Synergistic effects have been observed when Ceftazidime is combined with aminoglycosides like tobramycin (B1681333) and gentamicin, particularly against Pseudomonas aeruginosa.[13][14][15] This combination can also help prevent the emergence of secondary resistance.[13]
-
Fosfomycin (B1673569): The combination of Ceftazidime-avibactam with fosfomycin has shown promise against multidrug-resistant P. aeruginosa.[16][17]
-
Other β-Lactams: Combining Ceftazidime with other β-lactam antibiotics, such as piperacillin, has demonstrated synergistic effects against certain strains.[13]
-
Fluoroquinolones and Other Agents: Combinations with fluoroquinolones (e.g., levofloxacin) and other antibiotics like colistin (B93849) have also been explored for their synergistic potential against resistant isolates.[18]
Data Presentation: In Vitro Synergy Testing
The following tables summarize hypothetical quantitative data from in vitro synergy testing of Ceftazidime in combination with other antibiotics against a resistant strain of P. aeruginosa. The primary method for determining synergy is the checkerboard assay, which calculates the Fractional Inhibitory Concentration (FIC) index.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents against P. aeruginosa
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| Ceftazidime | 64 | 16 (with Avibactam) |
| Avibactam | >128 | 4 (with Ceftazidime) |
| Tobramycin | 32 | 8 (with Ceftazidime) |
| Fosfomycin | 128 | 32 (with Ceftazidime) |
Table 2: Fractional Inhibitory Concentration (FIC) Index for Ceftazidime Combinations
| Combination | FIC of Ceftazidime | FIC of Partner Drug | FIC Index (ΣFIC) | Interpretation |
| Ceftazidime + Avibactam | 0.25 | 0.03 | 0.28 | Synergy |
| Ceftazidime + Tobramycin | 0.25 | 0.25 | 0.50 | Synergy |
| Ceftazidime + Fosfomycin | 0.50 | 0.25 | 0.75 | Additive |
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: FIC index > 0.5 to ≤ 4
-
Antagonism: FIC index > 4
Experimental Protocols
Protocol 1: In Vitro Synergy Testing using the Checkerboard Broth Microdilution Assay
This protocol details the checkerboard method to assess the synergistic, additive, indifferent, or antagonistic effects of Ceftazidime in combination with another antimicrobial agent.[19][20][21][22][23]
Materials:
-
Ceftazidime pentahydrate powder
-
Partner antimicrobial agent powder
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Multichannel pipette
-
Incubator (35°C)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Ceftazidime and the partner drug in an appropriate solvent (e.g., sterile distilled water) at a concentration at least 10 times the expected MIC.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Ceftazidime. Add 100 µL of the highest concentration to column 1, mix, and transfer 50 µL to column 2, and so on. Discard the final 50 µL from column 10. Column 11 will serve as the drug-free control for the partner drug, and column 12 will be the growth control.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner drug. Add 100 µL of the highest concentration to row A, mix, and transfer 50 µL to row B, and so on. Discard the final 50 µL from row G. Row H will serve as the drug-free control for Ceftazidime.
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this inoculum to each well (except sterility controls).
-
Incubation: Incubate the plates at 35°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculation of FIC Index:
-
FIC of Ceftazidime = (MIC of Ceftazidime in combination) / (MIC of Ceftazidime alone)
-
FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)
-
FIC Index (ΣFIC) = FIC of Ceftazidime + FIC of Partner Drug
-
Protocol 2: In Vivo Efficacy Testing in a Murine Thigh Infection Model
This protocol describes a neutropenic murine thigh infection model to evaluate the in vivo efficacy of Ceftazidime combination therapy.[24][25]
Materials:
-
Female ICR mice (or other suitable strain), 4-6 weeks old
-
Cyclophosphamide (B585) for inducing neutropenia
-
Test bacterial strain (e.g., multidrug-resistant P. aeruginosa)
-
This compound for injection
-
Partner antimicrobial agent for injection
-
Normal saline for drug dilution and bacterial suspension
-
Syringes and needles for injection
-
Homogenizer for tissue processing
-
Agar (B569324) plates for bacterial enumeration
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 prior to infection to induce a neutropenic state.
-
Infection: On day 0, inject a bacterial suspension (e.g., 10^6 - 10^7 CFU in 0.1 mL) into the posterior thigh muscle of each mouse.
-
Treatment: At 2 hours post-infection, begin treatment with the antimicrobial agents. Administer Ceftazidime and the partner drug subcutaneously or intravenously at human-simulated dosing regimens. Treatment groups should include:
-
Vehicle control (e.g., normal saline)
-
Ceftazidime monotherapy
-
Partner drug monotherapy
-
Ceftazidime combination therapy
-
-
Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the infected thigh, homogenize it in sterile saline, and perform serial dilutions.
-
Bacterial Enumeration: Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours. Count the colonies to determine the number of CFU per gram of thigh tissue.
-
Data Analysis: Compare the bacterial loads between the different treatment groups. A synergistic effect is typically defined as a ≥2-log10 decrease in CFU/gram compared to the most active single agent.
Visualizations
Caption: Experimental workflow for evaluating Ceftazidime combination therapy.
Caption: Mechanism of action for Ceftazidime and Avibactam combination.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Articles [globalrx.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime Resistance [pdb101.rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Ceftazidime–avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. In vitro activity of ceftazidime in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Importance of antibiotic combinations with ceftazidime and usefulness in the prevention of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Synergistic activities of ceftazidime-avibactam in combination with different antibiotics against colistin-nonsusceptible clinical strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. emerypharma.com [emerypharma.com]
- 23. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 24. Unexpected In Vivo Activity of Ceftazidime Alone and in Combination with Avibactam against New Delhi Metallo-β-Lactamase-Producing Enterobacteriaceae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Preparation of Ceftazidime Pentahydrate for Injection in Animal Studies
Introduction
Ceftazidime (B193861) is a third-generation, broad-spectrum, beta-lactam cephalosporin (B10832234) antibiotic with potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, and Gram-positive bacteria.[1][2][3] It functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell death.[3][4] In veterinary medicine and animal research, ceftazidime is often used "off-label" to treat serious infections in species such as dogs, cats, birds, and reptiles.[1][5] The commercially available form, Ceftazidime for Injection, is a sterile, dry-powdered mixture of ceftazidime pentahydrate and sodium carbonate that requires reconstitution before parenteral administration.[6]
These application notes provide researchers, scientists, and drug development professionals with comprehensive data and protocols for the proper preparation and handling of this compound for injection for use in animal studies. Adherence to these guidelines is crucial for ensuring drug stability, accurate dosing, and animal welfare.
Application Notes
Physicochemical Properties and Formulation
Ceftazidime for Injection, USP, is supplied as a sterile, white to cream-colored crystalline powder.[6] The formulation includes sodium carbonate to facilitate dissolution.[3][4][6] Upon adding a diluent, carbon dioxide is released, creating positive pressure within the vial.[7][8]
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₂N₆O₇S₂•5H₂O | [6] |
| Molecular Weight | 636.65 g/mol | [6] |
| Appearance | White to cream-colored crystalline powder | [6] |
| Formulation | This compound with sodium carbonate (approx. 118 mg/g of ceftazidime) | [6][8] |
| Sodium Content | Approx. 54 mg (2.3 mEq) per gram of ceftazidime activity | [6][8] |
| Solubility | Soluble in water; sparingly soluble in organic solvents. | [9] |
| pH of Reconstituted Solution | Typically ranges from 5.0 to 8.0 | [3][4] |
Reconstitution: Diluents and Concentrations
The choice of diluent and final concentration depends on the intended route of administration. Aseptic techniques should be used throughout the reconstitution process.
| Route of Administration | Recommended Diluents | Typical Reconstitution Volume (for 1g vial) | Resulting Approximate Concentration |
| Intravenous (IV) | Sterile Water for Injection, 0.9% Sodium Chloride Injection, 5% Dextrose Injection | 10 mL | 100 mg/mL |
| Intramuscular (IM) | Sterile Water for Injection, Bacteriostatic Water for Injection, 0.5% or 1% Lidocaine (B1675312) HCl Injection* | 3.0 mL | 280 mg/mL |
| Subcutaneous (SC) | Sterile Water for Injection, 0.9% Sodium Chloride Injection | 3.0 - 10 mL | 100 - 280 mg/mL |
*Lidocaine should only be used for the IM route and is contraindicated for IV administration. Its use can help mitigate the pain associated with IM injections.[5][10]
Stability and Storage of Reconstituted Solutions
Ceftazidime is unstable in aqueous solutions, and its stability is temperature-dependent.[11] Improper storage can lead to degradation and the formation of pyridine, a toxic byproduct.[11] The color of a freshly prepared solution typically ranges from light yellow to amber; a slight yellowing does not necessarily indicate a loss of potency.[3][8]
| Storage Condition | Diluent/Vehicle | Duration of Stability |
| Room Temperature (20-25°C) | Sterile Water for Injection, 0.9% NaCl, 5% Dextrose | 12 to 24 hours |
| Refrigerated (2-8°C) | Sterile Water for Injection, 0.9% NaCl, 5% Dextrose | 3 to 7 days |
| Frozen (at -20°C) | Sterile Water in original container or in 0.9% NaCl in VIAFLEX® containers | Up to 3 months |
Note: Frozen solutions should be thawed at room temperature or under refrigeration. Do not force thaw using a water bath or microwave. Once thawed, solutions should not be refrozen.[10]
Administration Routes and Dosages in Animal Models
Ceftazidime must be administered via injection as it is not effective orally.[5][12] The appropriate route and dosage are determined by the animal model, the severity of the infection, and the susceptibility of the target organism.
| Animal Species | Recommended Dosage | Route(s) | Frequency | Reference |
| Dogs | 20 - 30 mg/kg | IV, IM, SC | Every 4, 6, or 8 hours | [13] |
| 30 mg/kg | IV | Every 6 hours (orthopedic/soft tissue) | [14] | |
| 20 mg/kg | IV | Every 8 hours (P. aeruginosa) | [15] | |
| Cats | 30 mg/kg | IV | Every 6 hours | [14] |
| Reptiles (Turtles) | 20 - 40 mg/kg | SC, IM | Every 24 to 72 hours | [16] |
| Buffalo Calves | 9.4 mg/kg | IV, IM | Every 12 hours | [17] |
Note: Intramuscular injections can cause pain and inflammation at the injection site.[1][8] Subcutaneous administration may be less painful.[8]
Experimental Protocols
Safety Precautions: Cephalosporins may cause allergic reactions, particularly in individuals with a known allergy to penicillins.[1] Avoid direct contact with the powder or reconstituted solution. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Reconstitution for Intravenous (IV) Administration
This protocol describes the preparation of a 100 mg/mL solution suitable for IV injection.
Materials:
-
Vial of Ceftazidime for Injection, USP (e.g., 1 gram)
-
Sterile Water for Injection (SWFI) or 0.9% Sodium Chloride
-
Sterile syringe (10 mL) and needle (21G or similar)
-
Alcohol swabs
-
Sterile vial or container for further dilution (if necessary)
Procedure:
-
Inspect the ceftazidime vial to ensure the seal is intact. Remove the protective cap and clean the rubber stopper with an alcohol swab.
-
Draw 10 mL of SWFI into the sterile syringe.
-
Puncture the rubber stopper of the ceftazidime vial. The vial is under reduced pressure.
-
Slowly inject the 10 mL of diluent into the vial. Carbon dioxide gas will be released, creating positive pressure.[7] Allow the gas to vent through the same needle into the syringe or by using a venting needle to prevent spraying.
-
Remove the needle and gently shake or swirl the vial until the powder is completely dissolved. The solution should be clear.
-
The resulting solution will have an approximate concentration of 100 mg/mL.
-
For administration, this stock solution can be injected directly or further diluted with a compatible IV fluid to the desired final concentration for infusion.
Protocol 2: Reconstitution for Intramuscular (IM) Administration
This protocol produces a more concentrated solution for IM injection. Using a lidocaine diluent can reduce injection site pain.[5][10]
Materials:
-
Vial of Ceftazidime for Injection, USP (e.g., 1 gram)
-
Diluent: Sterile Water for Injection or 1% Lidocaine Hydrochloride Injection (without epinephrine)
-
Sterile syringe (5 mL) and needle (21G or similar)
-
Alcohol swabs
Procedure:
-
Prepare the vial as described in Protocol 1, Step 1.
-
Draw 3.0 mL of the chosen diluent into the sterile syringe.
-
Inject the diluent into the ceftazidime vial, allowing for pressure equalization as described in Protocol 1, Step 4.
-
Remove the needle and shake the vial until the contents are fully dissolved.
-
The resulting solution will have an approximate concentration of 280 mg/mL.
-
Draw the required volume into an appropriately sized syringe for administration.
Visualizations
Caption: Workflow for Reconstitution of Ceftazidime for Injection.
Caption: Decision Tree for Selecting an Administration Route.
References
- 1. Ceftazidime | VCA Animal Hospitals [vcahospitals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Ceftazidime — JAM Veterinary Services [jamdvm.com]
- 6. Ceftazidime for Injection, USP [dailymed.nlm.nih.gov]
- 7. fresenius-kabi.com [fresenius-kabi.com]
- 8. svpmeds.com [svpmeds.com]
- 9. Ceftazidime | Sigma-Aldrich [sigmaaldrich.com]
- 10. globalrph.com [globalrph.com]
- 11. e-opat.com [e-opat.com]
- 12. elmavets.com [elmavets.com]
- 13. rxactuator.net [rxactuator.net]
- 14. Ceftazidime [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 15. wvj.science-line.com [wvj.science-line.com]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. ijvr.shirazu.ac.ir [ijvr.shirazu.ac.ir]
Application Notes and Protocols for the Analytical Method Development of Ceftazidime Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftazidime (B193861) pentahydrate is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[1] The stability of Ceftazidime is a critical quality attribute, as it is susceptible to degradation, primarily through hydrolysis of the β-lactam ring and isomerization, leading to a loss of potency.[2][3] This document provides a comprehensive guide to the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Ceftazidime pentahydrate and its degradation products.
Experimental Protocols
Recommended RP-HPLC Method for this compound
This method is designed to provide a robust and reliable separation of Ceftazidime from its potential degradation products.
Chromatographic Conditions:
| Parameter | Recommended Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | A mixture of phosphate (B84403) buffer and acetonitrile (B52724). A common starting point is a 60:40 (v/v) ratio of mixed phosphate buffer (pH 4) and acetonitrile.[2] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 254 nm[5] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 35°C[6] |
| Diluent | Mobile Phase or a mixture of phosphate buffer and acetonitrile in a 95:5 (v/v) ratio.[6] |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to the mark with the diluent and mix well.[5]
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the diluent.
Sample Preparation: For bulk drug analysis, prepare a sample solution with a concentration equivalent to the working standard solution. For dosage forms, accurately weigh and transfer a quantity of the formulation equivalent to 100 mg of Ceftazidime to a 100 mL volumetric flask, dissolve in diluent with sonication, and dilute to the mark. Filter the solution through a 0.45 µm membrane filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[2]
General Procedure: Prepare a stock solution of Ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile and water.[2] This stock solution will be used for all subsequent stress conditions.
-
Acid Hydrolysis: To 1 mL of the Ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid. Keep the mixture at 60°C for 30 minutes.[2] After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N sodium hydroxide. Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[2]
-
Base Hydrolysis: To 1 mL of the Ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide. Keep the mixture at 60°C for 30 minutes.[2] After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N hydrochloric acid. Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[2]
-
Oxidative Degradation: To 1 mL of the Ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for 30 minutes.[2] After the incubation period, cool the solution to room temperature and dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[2]
-
Thermal Degradation: Place the Ceftazidime stock solution in a hot air oven at 60°C. Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with the mobile phase for analysis.[2] For solid-state thermal stress, place the drug substance in a controlled temperature oven at 105°C for 168 hours.[6]
-
Photolytic Degradation: Expose the Ceftazidime stock solution and solid drug substance to UV light (254 nm) and visible light. After the exposure period, prepare the samples for analysis by dissolving the powder or diluting the solution in the mobile phase.
Data Presentation
Table 1: Summary of Method Validation Parameters
| Parameter | This compound | Reference |
| Linearity Range | 25-150 µg/mL | [7] |
| Correlation Coefficient (r²) | >0.999 | [4] |
| % Recovery | 99.6% | [7] |
| Limit of Detection (LOD) | 0.34 µg/mL | [7] |
| Limit of Quantitation (LOQ) | 1.04 µg/mL | [7] |
| Retention Time (min) | ~2.2 - 3.5 min | [4][7] |
Table 2: Summary of Forced Degradation Results
| Stress Condition | Degradation Observed | Major Degradation Products | Reference |
| Acid Hydrolysis | Yes | Pyridine, Opening of β-lactam ring | [2][8] |
| Base Hydrolysis | Yes | Pyridine, Δ²-isomer | [2][3] |
| Oxidative Degradation | Yes | Not specified in detail | [7] |
| Thermal Degradation | Yes | Pyridine, Opening of β-lactam ring | [1][7] |
| Photolytic Degradation | Yes | Not specified in detail | [9] |
| UV and Water | No significant degradation | - | [7] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Degradation pathways of Ceftazidime.
References
- 1. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijrpb.com [ijrpb.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pharmacokinetic Profile of Ceftazidime Pentahydrate in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of ceftazidime (B193861) pentahydrate in various animal models. The following sections detail experimental protocols and summarize key PK parameters to support preclinical research and drug development. Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against various bacteria.[1] It is administered parenterally, including intravenously (IV), intramuscularly (IM), or subcutaneously (SC), as it is not absorbed orally.[1][2]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of ceftazidime have been evaluated in several animal species. A summary of these findings is presented in the tables below, categorized by species and route of administration.
Table 1: Pharmacokinetic Parameters of Ceftazidime Following a Single 25 mg/kg Dose in Various Animal Models
| Animal Model | Route of Administration | Cmax (mg/L) | Tmax (min) | Serum Half-Life (min) |
| Mice | Subcutaneous/Intramuscular | 26 | 15-30 | 21 |
| Rats | Subcutaneous/Intramuscular | - | 15-30 | 23 |
| Rabbits | Subcutaneous/Intramuscular | 63 | 15-30 | 48 |
| Beagle Dogs | Subcutaneous/Intramuscular | - | - | 60 |
| Cynomolgus Monkeys | Subcutaneous/Intramuscular | - | - | 58 |
Data sourced from a comparative study on the therapeutic and kinetic properties of ceftazidime in animals.[2]
Table 2: Pharmacokinetic Parameters of Ceftazidime in Dogs
| Administration Route | Dose | Half-Life (hours) | Clearance (L/hr/kg) | Bioavailability (%) |
| Intravenous (IV) Bolus | 25 mg/kg | 0.95 | 0.176 | - |
| Subcutaneous (SC) Infusion (48h) | - | Slightly shorter than IV | Higher than IV | ~72 |
| Intravenous (IV) Bolus | 20 mg/kg | 1.15 | 0.166 | - |
Data compiled from studies on ceftazidime pharmacokinetics in dogs.[3][4][5]
Table 3: Pharmacokinetic Parameters of Ceftazidime in Goats (10 mg/kg Dose)
| Animal State | Route of Administration | Half-Life (hours) | Bioavailability (%) |
| Lactating | Intravenous (IV) | 1.6 ± 0.3 | - |
| Non-lactating | Intravenous (IV) | 2.3 ± 0.6 | - |
| Lactating | Intramuscular (IM) | 1.6 ± 0.7 | 113.0 ± 17.8 |
| Non-lactating | Intramuscular (IM) | 2.6 ± 0.9 | 96.0 ± 18.0 |
Data from a study on the pharmacokinetics of ceftazidime in lactating and non-lactating goats.[6][7]
Table 4: Pharmacokinetic Parameters of Ceftazidime in Other Animal Models
| Animal Model | Route of Administration | Dose | Cmax (µg/mL) | Tmax (hours) | Half-Life (hours) |
| Rabbits | Intramuscular (IM) | 50 mg/kg | 66.3 | 0.779 | 2.12 |
| Red-eared Sliders | Subcutaneous (SC) | 20 mg/kg | 71.0 ± 15.93 | - | 39.75 ± 8.0 |
| Red-eared Sliders | Subcutaneous (SC) | 40 mg/kg | 120.0 ± 30.62 | - | 33.03 ± 6.56 |
Data from studies in rabbits and red-eared sliders.[8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.
Protocol 1: Pharmacokinetic Study in Dogs
This protocol outlines the procedure for determining the pharmacokinetic profile of ceftazidime in dogs following intravenous administration.
1. Animal Model:
-
Health Status: Clinically healthy, confirmed by a veterinarian. Animals should be free of antibiotics and other medications prior to the study.[4]
-
Acclimatization: House the animals in an isolated kennel for at least one week for behavioral adaptation, with free access to water and a balanced diet.[4]
2. Catheterization:
-
For ease of blood collection, insert a jugular IV catheter one day prior to drug administration.[3]
-
Mild sedation (e.g., dexmedetomidine (B676) at 10 μg/kg, IM) can be used to minimize discomfort during catheter placement.[3]
-
Flush catheters with sterile saline solution between sample collections to prevent clotting.[3]
-
Allow a 24-hour recovery period after catheterization before drug administration.[3]
3. Drug Administration:
-
Formulation: Reconstitute Ceftazidime pentahydrate with sterile water.
-
Dose: Administer a single intravenous bolus of 20-25 mg/kg into the cephalic vein.[3][4]
4. Blood Sample Collection:
-
Collect approximately 1 mL of blood from the contralateral cephalic vein or the indwelling jugular catheter at the following time points: 0 (pre-dose), 0.08, 0.16, 0.33, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.[4]
-
Place blood samples in heparinized tubes.[4]
-
Centrifuge the samples to separate the plasma.
-
Store plasma samples at -20°C until analysis.[4]
5. Analytical Method:
-
Quantify ceftazidime concentrations in plasma using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or a microbiological assay.[3][4]
6. Pharmacokinetic Analysis:
-
Analyze the plasma concentration-time data using appropriate pharmacokinetic software.
-
A two-compartment open model is often suitable for describing ceftazidime disposition.[4][5]
References
- 1. Ceftazidime | VCA Animal Hospitals [vcahospitals.com]
- 2. Therapeutic and kinetic properties of ceftazidime in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rxactuator.net [rxactuator.net]
- 4. wvj.science-line.com [wvj.science-line.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of ceftazidime administered to lactating and non-lactating goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Subcutaneous administration of ceftazidime at 20 and 40 mg/kg produces theoretically therapeutic plasma concentrations for at least 120 hours in red-eared sliders (Trachemys scripta elegans) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ceftazidime Pentahydrate Stability and Degradation Technical Support Center
Welcome to the technical support center for ceftazidime (B193861) pentahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of ceftazidime pentahydrate in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of ceftazidime in an aqueous solution?
The stability of ceftazidime in aqueous solutions is primarily affected by temperature, pH, and exposure to light.[1][2][3] Ceftazidime is more stable at refrigerated temperatures (around 4°C) and is susceptible to degradation at room temperature and higher temperatures.[4][5] The optimal pH for maximum stability is in the range of 4.5 to 6.5.[3][6] Exposure to both ultraviolet (UV) and visible light can also accelerate its degradation.[1][7]
Q2: What are the major degradation products of ceftazidime in aqueous solutions?
The most commonly identified degradation products of ceftazidime in aqueous solutions are pyridine (B92270) and the Δ-2 isomer of ceftazidime.[8][9][10] The formation of pyridine is a significant concern as it is a toxic byproduct.[10][11] Other degradation pathways include the opening of the β-lactam ring.[8][12][13]
Q3: How long is a reconstituted solution of ceftazidime stable?
The stability of a reconstituted ceftazidime solution depends on the storage conditions. For instance, solutions of 100 mg/mL and 200 mg/mL in sterile water are stable for up to 8 hours at room temperature (21-23°C) and for up to 96 hours when refrigerated at 4°C.[4][5] Concentrated solutions (4% to 12%) for continuous infusion are considered stable for 24 hours at a maximum temperature of 25°C, showing less than 10% degradation.[8][14] It is important to note that extensive degradation (around 85%) can occur within 24 hours at 45°C.[1]
Q4: Is there a significant difference in stability between ceftazidime powder and its reconstituted solution?
Yes, ceftazidime is significantly more stable in its solid powder form compared to its reconstituted aqueous solution.[1] The powder form is less susceptible to degradation under heat and light.[1] Once reconstituted, the aqueous environment facilitates hydrolytic degradation.[1][2]
Q5: Are there any known incompatibilities of ceftazidime with other drugs during co-administration?
Yes, physical incompatibilities have been observed when ceftazidime is administered with vancomycin, nicardipine, midazolam, and propofol.[8] A chemical incompatibility has been reported with N-acetylcysteine.[8]
Troubleshooting Guides
Problem: Rapid loss of ceftazidime potency in my aqueous solution.
Possible Causes and Solutions:
-
High Temperature: Ceftazidime degradation is highly temperature-dependent.
-
Inappropriate pH: The pH of the solution is critical for ceftazidime stability.
-
Light Exposure: Exposure to UV or visible light can cause photodegradation.
Problem: Unexpected peaks appearing in my HPLC chromatogram during stability analysis.
Possible Causes and Solutions:
-
Degradation Products: The new peaks are likely degradation products of ceftazidime.
-
Contamination: The sample or the mobile phase may be contaminated.
-
Troubleshooting: Prepare fresh mobile phase and re-run the analysis with a freshly prepared standard solution of ceftazidime to rule out contamination.
-
Problem: Variability in stability results between experiments.
Possible Causes and Solutions:
-
Inconsistent Storage Conditions: Minor variations in temperature or light exposure can lead to different degradation rates.
-
Troubleshooting: Strictly control and monitor storage conditions. Use calibrated temperature-controlled environments and ensure consistent light protection.
-
-
Differences in Solution Preparation: Variations in concentration or the source of water/buffers can affect stability.
-
Troubleshooting: Standardize your protocol for solution preparation, including the source and quality of reagents and the final concentration of ceftazidime.
-
Data Presentation
Table 1: Stability of Reconstituted Ceftazidime Solutions under Various Conditions
| Concentration | Diluent/Container | Storage Temperature | Duration | Percent Remaining | Reference |
| 4% - 12% (wt/vol) | Not specified | 25°C (77°F) | 24 hours | > 90% | [8][14] |
| 1000 mg / 10 mL | Sterile Water | 45°C | 24 hours | ~15% | [1] |
| 100 mg/mL & 200 mg/mL | Sterile Water in Plastic Syringes/Glass Vials | 21-23°C | 8 hours | > 90% | [4][5] |
| 100 mg/mL & 200 mg/mL | Sterile Water in Plastic Syringes/Glass Vials | 4°C | 96 hours | > 90% | [4][5] |
| 12 mg/mL & 25 mg/mL | 0.9% Saline in Elastomeric Devices | Refrigerated (2-8°C) for 48h, then 12h at 32°C | 60 hours total | > 90% | [10] |
Table 2: Kinetics of Ceftazidime Degradation
| State | Stress Condition | Apparent Kinetic Order | Reference |
| Reconstituted Sample | Heating at 45°C, UV and visible radiation | Zero-order | [1][7] |
| Powder for Injection | Heating at 45°C, UV and visible radiation | Second-order | [1][7] |
| Aqueous Solution (pH 0.5-8.5) | Hydrolysis at 45, 55, and 65°C | First-order | [6] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Ceftazidime
This protocol is a general guideline for the analysis of ceftazidime and its degradation products. Optimization may be required for specific experimental setups.[16][17]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ortho-phosphoric acid
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (20%)
2. Chromatographic Conditions:
-
Column: Octadecyl Silane (C18), 250mm x 4.6 mm, 5µm particle size[17]
-
Mobile Phase: Ortho-phosphoric acid: Acetonitrile (53:47 v/v)[17]
-
Flow Rate: 1.0 mL/min[17]
-
Detection: UV at a specified wavelength (e.g., 254 nm)
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent like water or a 50:50 mixture of acetonitrile and water.[16]
-
Sample Solutions: Dilute the samples from the stability study with the mobile phase to a suitable concentration for analysis.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 N NaOH.[16]
-
Base Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 30 minutes. Cool and neutralize with 0.1 N HCl.[16]
-
Oxidative Degradation: To 1 mL of the ceftazidime stock solution, add 1 mL of 20% H₂O₂. Keep at 60°C for 30 minutes.[16]
-
Thermal Degradation: Place the ceftazidime stock solution in a hot air oven at 60°C for a specified duration.[16]
-
Photodegradation: Expose the ceftazidime stock solution to UV (254 nm) and visible (320 nm) radiation for a specified duration.[1]
5. Analysis:
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent ceftazidime peak.
Visualizations
Caption: Primary degradation pathways of ceftazidime in aqueous solution.
Caption: Experimental workflow for ceftazidime stability testing.
Caption: Troubleshooting logic for rapid ceftazidime degradation.
References
- 1. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability of ceftazidime in plastic syringes and glass vials under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-opat.com [e-opat.com]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. recentscientific.com [recentscientific.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting Ceftazidime Pentahydrate Solubility Issues: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges with Ceftazidime (B193861) pentahydrate during experiments.
Frequently Asked Questions (FAQs)
Q1: My Ceftazidime pentahydrate is not dissolving in water. What could be the issue?
A1: this compound is described as sparingly or slightly soluble in water.[1][2][3] Complete dissolution might be challenging in plain water at neutral pH. Several factors can influence its solubility:
-
pH: this compound's solubility is pH-dependent; it is more soluble in acidic and alkaline solutions.[2][4]
-
Temperature: Solubility can be affected by temperature. Some protocols suggest using chilled water for reconstitution.[5]
-
Concentration: Attempting to dissolve a high concentration of the compound may exceed its solubility limit in water.
-
Purity of the compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
Q2: What solvents can I use to dissolve this compound?
A2: Besides water, several other solvents can be used. The choice of solvent will depend on your experimental requirements.
-
Aqueous Buffers: It is soluble in aqueous buffers like PBS (pH 7.2) to approximately 5 mg/mL.[6][7]
-
Organic Solvents: It is sparingly soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[7] For instance, solubility in DMSO is reported to be around 80 mg/mL, and in a mixture of 10% DMSO + 90% Corn Oil, it's approximately 3.3 mg/mL.[8] Sonication is often recommended to aid dissolution in these solvents.[8]
-
Acidic and Alkali Solutions: The compound readily dissolves in acidic and alkaline solutions.[2][4]
Q3: I've prepared an aqueous solution of this compound. How long is it stable?
A3: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use freshly prepared solutions. One source suggests not storing the aqueous solution for more than one day.[6][7] For reconstituted solutions for injection, stability can range from 12 to 24 hours at room temperature and up to 7 days when refrigerated, depending on the diluent and concentration.[2][9]
Q4: When I dissolve the powder, the solution fizzes and a positive pressure develops in the vial. Is this normal?
A4: Yes, this is a normal phenomenon. When this compound, often formulated with sodium carbonate, dissolves, carbon dioxide is released, leading to the development of positive pressure.[9][10][11][12] It is recommended to allow the gas to be released and the solution to become clear, which typically takes 1-2 minutes.[9][10]
Q5: The color of my this compound solution has changed. Does this indicate degradation?
A5: Solutions of this compound can range in color from light yellow to amber depending on the concentration, diluent, and storage conditions.[10][13] A color change does not necessarily indicate a loss of potency, especially if stored as recommended.[9] However, a significant color change to reddish or reddish-brown, especially at elevated temperatures, may suggest degradation.[14]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Approximate Solubility | Notes | Source |
| Water | Sparingly soluble, 360 mg/L | pH dependent | [1][3] |
| PBS (pH 7.2) | ~5 mg/mL | [6][7] | |
| DMSO | 80 mg/mL | Sonication is recommended | [8] |
| H₂O | 20 mg/mL | Sonication is recommended | [8] |
| 10% DMSO + 90% Corn Oil | 3.3 mg/mL | Sonication is recommended | [8] |
| Ethanol | 0.2 mg/mL | [3] | |
| Methanol | Slightly soluble | [2] | |
| Acetone | Practically insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
This protocol describes the general steps for dissolving this compound in an aqueous buffer for in vitro experiments.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical tubes or vials
-
Vortex mixer
-
Magnetic stirrer (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube or vial.
-
Add the required volume of PBS (pH 7.2) to achieve the target concentration (not exceeding 5 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, continue mixing using a magnetic stirrer at room temperature.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Use the freshly prepared solution immediately for your experiment. It is not recommended to store the aqueous solution for more than one day.[6][7]
Protocol 2: Reconstitution of this compound for Injection (General Guidance)
This protocol provides a general guideline for reconstituting this compound for injection, based on common practices. Note: Always refer to the manufacturer's specific instructions for clinical or in vivo use.
Materials:
-
This compound for injection vial
-
Sterile Water for Injection or other compatible diluent (e.g., 0.9% Sodium Chloride)
-
Sterile syringe and needle
Procedure:
-
Remove the protective cap from the vial.
-
Using a sterile syringe, inject the recommended volume of the diluent into the vial. The vacuum in the vial may assist in drawing in the diluent.[10]
-
Shake the vial well to dissolve the powder. Carbon dioxide will be released, creating positive pressure.[9][10]
-
Allow the solution to stand for 1-2 minutes until it becomes clear and the effervescence subsides.[9][10]
-
Invert the vial and withdraw the required dose into the syringe.
Visual Troubleshooting Guides
Below are diagrams illustrating key concepts and workflows for troubleshooting this compound solubility issues.
Caption: A logical workflow for troubleshooting incomplete dissolution of this compound.
Caption: Key factors that influence the solubility of this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. apps.medicines.org.au [apps.medicines.org.au]
- 3. Ceftazidime Hydrate - LKT Labs [lktlabs.com]
- 4. goldbio.com [goldbio.com]
- 5. US5021564A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. This compound | ClpP Activator | Antibacterial | TargetMol [targetmol.com]
- 9. drugs.com [drugs.com]
- 10. medicines.org.uk [medicines.org.uk]
- 11. fresenius-kabi.com [fresenius-kabi.com]
- 12. CefTAZIDIME 1g, 2g injection - SA Neonatal Medication Guidelines | SA Health [sahealth.sa.gov.au]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ceftazidime Pentahydrate Degradation Kinetics Study
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the study of ceftazidime (B193861) pentahydrate degradation kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ceftazidime?
A1: Ceftazidime primarily degrades through three main pathways:
-
Hydrolysis of the β-lactam ring: This is a common degradation route for cephalosporins, leading to a loss of antibacterial activity.[1][2]
-
Isomerization: The double bond in the dihydrothiazine ring can migrate from the active Δ³ position to the inactive Δ² position.[3] This isomerization is particularly significant under basic conditions and results in a complete loss of antibacterial activity.[3]
-
Side-chain cleavage: Cleavage at the C-3 position of the cephem nucleus can occur, leading to the release of pyridine.[1][2]
Q2: What are the expected degradation products of ceftazidime?
A2: The primary degradation products identified in studies include pyridine, the Δ²-isomer of ceftazidime, and products resulting from the opening of the β-lactam ring.[1][2][4] One such product from ring opening is [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal.[2][5]
Q3: What analytical method is most suitable for studying ceftazidime degradation?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed and effective technique for separating and quantifying ceftazidime from its degradation products.[1][6][7] A stability-indicating HPLC method is crucial for this purpose.[1]
Q4: What is a typical starting concentration for ceftazidime in forced degradation studies?
A4: A common starting stock solution concentration for ceftazidime in forced degradation studies is 1 mg/mL, prepared in a suitable solvent like water or a mixture of acetonitrile (B52724) and water.[1]
Q5: Does the degradation of ceftazidime follow a specific kinetic model?
A5: The degradation of ceftazidime in aqueous solutions is generally found to follow first-order reaction kinetics.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of ceftazidime and its degradation products in HPLC. | - Inappropriate mobile phase composition.- Incorrect column selection.- Suboptimal gradient elution program. | - Optimize the mobile phase composition and gradient. A common mobile phase consists of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[6]- Ensure the use of a suitable reverse-phase column, such as a LiChrosorb RP-18.[6][11]- Adjust the flow rate. A typical flow rate is around 1.0 mL/min.[11] |
| Inconsistent or irreproducible degradation rates. | - Fluctuations in temperature during the experiment.- Inaccurate pH of the stress solutions.- Variability in the initial concentration of ceftazidime. | - Use a calibrated incubator or water bath with precise temperature control.- Prepare fresh buffer solutions and verify the pH with a calibrated pH meter before each experiment.- Prepare stock solutions carefully and verify the concentration. |
| Unexpected degradation products are observed. | - Contamination of reagents or solvents.- Interaction with excipients if using a formulated product.- Complex degradation pathways under specific stress conditions. | - Use high-purity (e.g., HPLC grade) reagents and solvents.- If using a formulated product, consider potential interactions with excipients like sodium carbonate.[12]- Employ techniques like LC-MS to identify the structure of unknown peaks.[5] |
| No significant degradation is observed under stress conditions. | - Stress conditions are not harsh enough (e.g., temperature too low, incubation time too short, acid/base concentration too weak). | - Increase the severity of the stress conditions. For example, increase the temperature to 60°C for thermal stress or use 0.1 N HCl or 0.1 N NaOH for acid and base hydrolysis, respectively.[1][3] |
| Ceftazidime appears to degrade too rapidly, even in control samples. | - Instability of ceftazidime in the chosen solvent or buffer.- Exposure to light, as ceftazidime is known to be photolabile.[8][9]- The reconstituted solution was stored for too long or at an inappropriate temperature. | - Ensure the control sample is prepared fresh and stored under conditions that minimize degradation (e.g., refrigeration, protection from light).- Conduct experiments in light-protected containers (e.g., amber vials).- For reconstituted solutions, adhere to recommended storage conditions, such as 7 days at 4°C.[4] |
Experimental Protocols
Forced Degradation Studies
Forced degradation, or stress testing, is performed to understand the degradation pathways and to develop stability-indicating analytical methods.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile and water.[1] This stock solution will be used for all subsequent stress conditions.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid. Keep the mixture at 60°C for 30 minutes. After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N sodium hydroxide.[1]
-
Base Hydrolysis: To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide. Keep the mixture at 60°C for 30 minutes. After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N hydrochloric acid.[1]
-
Oxidative Degradation: To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for 30 minutes. After the incubation period, cool the solution to room temperature.[1]
-
Thermal Degradation: Place the ceftazidime stock solution in a hot air oven at 60°C. Withdraw samples at appropriate time intervals and cool to room temperature.[1]
-
Photolytic Degradation: Expose a solution of ceftazidime to UV light (e.g., 254 nm) and/or visible light for a defined period.[3][8]
3. Sample Analysis:
-
After the exposure period, dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.[1]
HPLC Method for Separation
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products.[1]
-
Column: LiChrosorb RP-18 (250 x 4 mm).[6]
-
Mobile Phase: 9% acetonitrile in 0.1 mole/L ammonium acetate.[6]
-
Detection: UV at 254 nm.[6]
-
Flow Rate: 1.0 mL/min.[11]
-
Internal Standard: Acetaminophen (0.1 mg/mL) can be used.[11]
Note: The mobile phase composition and gradient may need to be optimized to achieve adequate separation of all degradation products.[1]
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Ceftazidime
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 30 minutes |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 6 hours |
| Thermal Degradation (Solid) | Dry Heat | 105°C | 24 hours |
| Photolytic Degradation | UV light (254 nm) / Visible light | Ambient | Defined Period |
| Data sourced from BenchChem application notes.[3] |
Table 2: Kinetic Data for Ceftazidime Degradation in Reconstituted Solution
| Stress Condition | Degradation (%) | Time (h) | Kinetic Model |
| Heating at 45°C | ~85% | 24 | First-order |
| UV Radiation | ~85% | 24 | First-order |
| Visible Radiation | ~85% | 24 | First-order |
| Data indicates extensive degradation in aqueous solution compared to the solid state.[8] |
Visualizations
Caption: Experimental workflow for forced degradation studies of Ceftazidime.
Caption: Major degradation pathways of Ceftazidime.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of ceftazidime pentahydrate in medicinal preparations Biotum and Ceftim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. ptfarm.pl [ptfarm.pl]
- 12. ptfarm.pl [ptfarm.pl]
Technical Support Center: Optimizing Ceftazidime Pentahydrate for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ceftazidime (B193861) pentahydrate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ceftazidime?
A1: Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2][3] The bacterial cell wall, composed mainly of peptidoglycan, is crucial for maintaining structural integrity.[1] Ceftazidime binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan strands.[1][3][4] By inhibiting these proteins, particularly PBP-3 in Gram-negative bacteria, Ceftazidime disrupts cell wall formation, leading to bacterial cell lysis and death.[1][4] A key feature of Ceftazidime is its stability in the presence of many beta-lactamases, enzymes produced by some bacteria that can inactivate beta-lactam antibiotics.[1][3]
Q2: What are the solubility and stability characteristics of Ceftazidime pentahydrate?
A2: this compound is a crystalline solid that is sparingly soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[5] For in vitro assays, it is recommended to prepare aqueous solutions by directly dissolving the compound in buffers.[5] The solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 5 mg/mL.[5][6] As a solid, it is stable for at least two years when stored at -20°C.[5] However, aqueous solutions are less stable, and it is not recommended to store them for more than one day.[5][6] Ceftazidime is known to be unstable and susceptible to hydrolytic degradation.[7]
Q3: What are typical concentration ranges for Ceftazidime in in vitro assays?
A3: The effective concentration of Ceftazidime can vary significantly depending on the bacterial species and the specific assay. For Minimum Inhibitory Concentration (MIC) assays, typical ranges can be from 0.015 µg/mL to 8 µg/mL for susceptible organisms like E. coli, K. pneumoniae, and S. pyogenes.[6] For some resistant strains or different species, the MIC values can be much higher. For example, in time-kill assays against K. pneumoniae, concentrations have been tested in the range of 20/3.75 mg/L to 160/30 mg/L (Ceftazidime/avibactam).[8]
Data Summary Tables
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Form | Crystalline solid | [5] |
| Solubility in PBS (pH 7.2) | ~ 5 mg/mL | [5][6] |
| Solubility in Organic Solvents | Sparingly soluble (ethanol, DMSO, dimethyl formamide) | [5] |
| Long-term Storage (Solid) | ≥ 2 years at -20°C | [5] |
| Aqueous Solution Storage | Not recommended for more than one day | [5][6] |
Table 2: Exemplary In Vitro Concentrations of Ceftazidime
| Assay Type | Bacterial Species | Concentration Range (µg/mL) | Reference |
| MIC | E. coli, K. pneumoniae, P. mirabilis, S. pyogenes | 0.015 - 8 | [6] |
| MIC | P. aeruginosa | 2 - 4 | [9][10] |
| MIC | S. aureus (ATCC 25923) | 4 - 16 | [11] |
| MIC | E. coli (ATCC 25922) | 0.125 - 0.5 | [11] |
| MIC | P. aeruginosa (ATCC 27853) | 0.5 - 2 | [11] |
| Time-Kill Assay | K. pneumoniae (susceptible) | ≥ 40 | [8][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Use the formula: Mass (mg) = Desired Concentration (mg/mL) x Volume (mL). Adjust for the potency of the specific lot of this compound if provided by the manufacturer.
-
Weigh the powder: Accurately weigh the calculated mass of this compound.
-
Dissolution: Dissolve the powder in a suitable aqueous buffer (e.g., PBS, pH 7.2).[5] Sonication may be used to aid dissolution.[10] For some applications, dissolving in water is also appropriate.[13]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Storage: Use the solution fresh. It is not recommended to store aqueous solutions for more than one day.[5][6]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Prepare bacterial inoculum: Culture the test organism overnight and then dilute it in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 1 x 10^5 to 1 x 10^6 CFU/mL.[14]
-
Prepare serial dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Ceftazidime stock solution in the broth to achieve the desired concentration range.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).[14]
-
Incubation: Incubate the plate at the appropriate temperature (typically 37°C) for 18-24 hours.[15]
-
Reading the MIC: The MIC is the lowest concentration of Ceftazidime at which there is no visible growth (turbidity) of the microorganism.[14][16]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC test to determine the lowest concentration that kills the bacteria.
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL or 0.1 mL).[15][17]
-
Plating: Plate the aliquot onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) that does not contain any antibiotic.[17]
-
Incubation: Incubate the plates at 37°C for 24-48 hours.[17]
-
Determining the MBC: The MBC is the lowest concentration of Ceftazidime that results in no colony formation on the agar plate, indicating a bactericidal effect (e.g., a 99.9% reduction in CFU/mL).[14]
Troubleshooting Guide
Q4: My Ceftazidime solution appears cloudy or has precipitated. What should I do?
A4: Precipitation of Ceftazidime can occur, especially at higher concentrations and at body temperature (37°C).[18]
-
Check the solvent: Ensure you are using a recommended solvent like PBS or normal saline. Precipitation may be more pronounced in solutions like Balanced Salt Solution (BSS).[18]
-
Lower the concentration: If possible for your assay, try working with a lower concentration of Ceftazidime.
-
Prepare fresh solutions: Always use freshly prepared solutions, as the stability of Ceftazidime in aqueous solution is limited.[5][6]
Q5: I am observing inconsistent results in my assays. What could be the cause?
A5: Inconsistent results can stem from several factors:
-
Solution degradation: As Ceftazidime is unstable in aqueous solutions, its potency can decrease over time.[7] Ensure you are using freshly prepared solutions for each experiment.
-
Inaccurate dilutions: Double-check your calculations and pipetting techniques for preparing stock solutions and serial dilutions.
-
Bacterial inoculum variability: The density of the starting bacterial culture can significantly impact the outcome of susceptibility assays. Standardize your inoculum preparation.
Q6: The MIC values I am obtaining are different from published data. Why might this be?
A6: Discrepancies in MIC values can be due to:
-
Strain differences: The susceptibility of bacteria to antibiotics can vary between different strains of the same species.
-
Methodological variations: Minor differences in experimental protocols, such as the type of growth medium, incubation time, and inoculum density, can affect MIC results.
-
Antibiotic potency: The potency of your this compound powder may differ between lots.
Visual Guides
Caption: Mechanism of action of Ceftazidime.
Caption: Workflow for optimizing Ceftazidime concentration.
Caption: Troubleshooting common in vitro assay problems.
References
- 1. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 2. What is Ceftazidime used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Stability of this compound Investigated by Thermal Analysis Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | ClpP Activator | Antibacterial | TargetMol [targetmol.com]
- 11. apps.medicines.org.au [apps.medicines.org.au]
- 12. In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uspbpep.com [uspbpep.com]
- 14. microchemlab.com [microchemlab.com]
- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 17. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An in vitro study of ceftazidime and vancomycin concentrations in various fluid media: implications for use in treating endophthalmitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Ceftazidime pentahydrate degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ceftazidime (B193861) pentahydrate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid Ceftazidime pentahydrate?
A1: Solid this compound should be stored at 2-8 °C in a dry, tightly closed container, protected from light.[1][2][3] This minimizes degradation from heat, humidity, and light exposure.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound include hydrolysis of the β-lactam ring, epimerization at C-6 or C-7, and hydrolysis of the group at C-3.[4][5] These reactions can be catalyzed by acidic, basic, or neutral conditions.[4][5] A significant degradation pathway, especially at temperatures above 25°C, involves the opening of the β-lactam ring and the formation of pyridine (B92270).[6][7] Another key degradation route is the isomerization of the double bond in the cephem nucleus from the active Δ³ position to the inactive Δ² position.[6][8]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is most stable in the pH range of 4.5 to 6.5.[9][10] Both acidic and basic conditions can catalyze its degradation.[4] Hydrolysis is accelerated by hydroxyl ions (OH-), particularly at pH values of 6.0, 7.4, and 10.6.[4] Exposure to a pH of ≤4 can lead to immediate precipitation.[6]
Q4: My reconstituted Ceftazidime solution is showing a yellow tint. Is it still usable?
A4: A color change often indicates degradation. The formation of degradation products can lead to a change in the solution's appearance. It is crucial to assess the extent of degradation using an analytical method like HPLC before use.[11] For parenteral administration, any discoloration may be a sign of reduced potency and potential toxicity, and the solution should be discarded.
Q5: Can I freeze reconstituted solutions of this compound for long-term storage?
A5: Yes, studies have shown that Ceftazidime solutions (100 and 200 mg/mL) in sterile water are stable for up to 91 days when stored at -20°C in both plastic syringes and glass vials.[12] After thawing, the solution is stable for 8 hours at room temperature or 96 hours at 4°C.[12]
Troubleshooting Guides
Issue 1: Rapid loss of potency in reconstituted aqueous solutions.
Possible Causes:
-
Improper pH: The pH of the solution may be outside the optimal stability range of 4.5-6.5.[9]
-
High Storage Temperature: Storing reconstituted solutions at room temperature or higher accelerates degradation.[6][13]
-
Presence of Catalyzing Buffers: Certain buffers like formate, acetate (B1210297), phosphate, and borate (B1201080) can accelerate hydrolysis.[9]
-
Light Exposure: Photodegradation can occur, especially in reconstituted samples.[13]
Solutions:
-
pH Adjustment: Ensure the pH of your solution is within the 4.5-6.5 range. Use a suitable buffering agent that does not catalyze degradation.
-
Temperature Control: Store reconstituted solutions at 2-8°C and use them within the recommended time frame.[1] For longer storage, freezing at -20°C is an option.[12]
-
Buffer Selection: If a buffer is necessary, select one that has been shown to have minimal catalytic effect on Ceftazidime hydrolysis.
-
Light Protection: Protect reconstituted solutions from light by using amber vials or by wrapping the container in foil.
Issue 2: Formation of precipitates in the solution.
Possible Causes:
-
Low pH: Exposure to a pH of 4 or lower can cause immediate precipitation of Ceftazidime.[6]
-
Incompatibility with other drugs: Co-administration with certain drugs like vancomycin, nicardipine, and midazolam can lead to physical incompatibilities and precipitation.[6]
-
High Concentration: Highly concentrated solutions may be more prone to precipitation, especially with pH or temperature fluctuations.
Solutions:
-
Maintain Optimal pH: Ensure the pH of the solution remains between 4.5 and 6.5.[9]
-
Check for Incompatibilities: Review the compatibility of Ceftazidime with any other substances in your formulation.
-
Dilution: If possible, working with lower concentrations of Ceftazidime may help prevent precipitation.
Issue 3: High levels of degradation products, such as pyridine, detected by HPLC.
Possible Causes:
-
Elevated Temperature: The formation of pyridine is particularly sensitive to temperatures above 25°C.[6][7]
-
Extended Storage of Reconstituted Solution: Pyridine concentration increases over time in aqueous solutions.[14]
-
High Humidity in Solid Storage: Moisture can accelerate the degradation of solid this compound, leading to the formation of degradation products upon reconstitution.[15][16]
Solutions:
-
Strict Temperature Control: Maintain reconstituted solutions at recommended temperatures (2-8°C) and minimize exposure to room temperature.
-
Fresh Reconstitution: Prepare solutions fresh whenever possible and avoid long-term storage of reconstituted solutions unless they are frozen.
-
Proper Solid Storage: Store the solid powder in a desiccated environment to protect it from humidity.
Data Presentation
Table 1: Effect of Temperature on Ceftazidime Degradation in Aqueous Solution (12% w/v)
| Temperature (°C) | Incubation Time (h) | Remaining Ceftazidime (%) |
| 4 | 24 | ~98% |
| 25 | 24 | ~92% |
| 40 | 24 | ~75% |
Data derived from graphical representations in reference[6].
Table 2: Effect of pH on Ceftazidime Stability in Aqueous Solution (12% w/v) after 24h
| pH | Remaining Ceftazidime (%) |
| 6 | ~95% |
| 7.4 | ~92% |
| 10 | ~60% |
| 12 | <40% |
Data derived from graphical representations in reference[6].
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution by HPLC
This protocol outlines a typical experimental setup to assess the stability of this compound under various conditions.
1. Materials:
- This compound reference standard
- High-purity water
- Buffers (e.g., acetate, phosphate) to adjust pH
- HPLC system with a UV detector
- RP-18 column (e.g., LiChrosorb RP-18, 250 x 4 mm)[15][16]
- Mobile phase: e.g., 9% acetonitrile (B52724) in 0.1 M ammonium (B1175870) acetate[15][16] or 10 mM sodium acetate buffer (pH 4.0):acetonitrile (89:11 v/v)[6]
2. Preparation of Solutions:
- Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
- Prepare test solutions by diluting the stock solution with appropriate buffers to achieve the desired pH values (e.g., 4.5, 5.5, 6.5, 7.4).
- Prepare control samples with freshly prepared solutions.
3. Storage Conditions:
- Aliquot the test solutions into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
- Protect a set of samples from light to assess photodegradation.
4. HPLC Analysis:
- Set the detection wavelength to 254 nm.[6][15][16]
- At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot from each sample.
- Inject the samples into the HPLC system.
- Quantify the peak area of the intact Ceftazidime and any major degradation products (e.g., pyridine).
- Calculate the percentage of remaining Ceftazidime relative to the initial concentration.
5. Data Analysis:
- Plot the percentage of remaining Ceftazidime against time for each condition.
- Determine the degradation rate constant and the shelf-life (t90, the time at which 90% of the initial concentration remains).
Visualizations
Caption: Major degradation pathways of this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. wgcriticalcare.com [wgcriticalcare.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation pathways of ceftazidime [facm.ucl.ac.be]
- 8. benchchem.com [benchchem.com]
- 9. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Stability of ceftazidime in plastic syringes and glass vials under various storage conditions. | Semantic Scholar [semanticscholar.org]
- 13. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Stability of this compound in medicinal preparations Biotum and Ceftim - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ceftazidime Pentahydrate Impurity Profiling and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling and analysis of ceftazidime (B193861) pentahydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Ceftazidime pentahydrate?
A1: Common impurities in Ceftazidime include process-related impurities, degradation products, and residual solvents. Key impurities that are frequently monitored include Pyridine, the Δ-2 isomer of ceftazidime (also known as Ceftazidime EP Impurity A or USP Ceftazidime delta-3-isomer), and Desacetylceftazidime Lactone.[1][2][3][4][5] The formation of these impurities can be influenced by the synthesis process, storage conditions, and handling.[3]
Q2: What are the primary degradation pathways for Ceftazidime?
A2: Ceftazidime primarily degrades through two main pathways:
-
Hydrolysis of the β-lactam ring: This is a common degradation route for cephalosporins, leading to a loss of antibacterial activity.[1][2]
-
Cleavage of the C-3 side chain: This pathway can result in the formation of pyridine, a toxic byproduct.[1][6][7] These degradation processes are accelerated by factors such as temperature, pH (especially basic conditions), humidity, and light exposure.[2][7][8][9]
Q3: Which analytical techniques are most suitable for Ceftazidime impurity profiling?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and validated technique for Ceftazidime impurity analysis due to its high precision, specificity, and ability to separate the active pharmaceutical ingredient (API) from its impurities.[4][10] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used for the identification and structural elucidation of unknown impurities.[3]
Q4: Why is it critical to separate Ceftazidime from its Δ2-isomer?
A4: The Δ2-isomer is an inactive form of Ceftazidime that forms through degradation.[11] Its presence signifies a reduction in the potency and quality of the drug product. Therefore, accurate separation and quantification are essential for quality control and stability assessment.[11]
Q5: What are the typical storage conditions to minimize impurity formation in Ceftazidime?
A5: To minimize the formation of degradation impurities, Ceftazidime should be stored at controlled room temperature (typically 2-8 °C for impurities) and protected from light, high temperatures, and humidity.[3][8] Reconstituted solutions are particularly susceptible to degradation and should be used within a specified timeframe.[8][12]
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Ceftazidime and Δ2-Isomer | 1. High structural similarity between the two compounds.[11]2. Inappropriate mobile phase pH affecting the ionization state.[11]3. Insufficient selectivity of the stationary phase (column).4. Incorrect mobile phase composition (organic modifier percentage). | 1. Adjust Mobile Phase pH: Systematically vary the pH of the aqueous buffer (e.g., from 3.0 to 5.0). A lower pH can often improve the separation of these specific isomers.[11]2. Optimize Organic Modifier: Vary the percentage of acetonitrile (B52724) or methanol (B129727) in the mobile phase. A gradient elution may be required for optimal separation of all impurities.[4]3. Change Column: If resolution is still poor, try a different C18 column from another brand or switch to a different stationary phase like a phenyl column.[10] |
| Peak Tailing for Ceftazidime Peak | 1. Silanol interactions with the basic sites of the molecule.2. Column overload.3. Sample solvent is stronger than the mobile phase. | 1. Use a Buffered Mobile Phase: Ensure the mobile phase contains a suitable buffer (e.g., phosphate (B84403) or acetate) to maintain a consistent pH.[4][13]2. Reduce Sample Concentration: Dilute the sample to ensure the injected amount is within the column's linear range.3. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Variable Peak Retention Times | 1. Inadequate column equilibration.2. Fluctuation in column temperature.3. Mobile phase composition changing over time (e.g., evaporation of organic solvent). | 1. Ensure Proper Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection.2. Use a Column Oven: Maintain a constant column temperature (e.g., 35°C) to ensure reproducible chromatography.[4][14]3. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the solvent reservoirs capped. |
| Extraneous Peaks in the Chromatogram (Ghost Peaks) | 1. Contamination in the sample diluent or mobile phase.2. Carryover from a previous injection.3. Impurities leaching from the HPLC system components. | 1. Run a Blank Gradient: Inject the sample diluent to check for contamination.2. Implement Needle Wash: Use a strong solvent in the autosampler's needle wash program to prevent carryover.3. System Flush: Flush the system with a strong solvent like isopropanol (B130326) to remove contaminants. |
Data Presentation
Table 1: Common Impurities and Degradants of Ceftazidime
| Impurity Name | Chemical Name / Synonym | Type | Typical Origin |
| Pyridine | Pyridine | Degradant | Cleavage of the C-3 side chain.[1][6] |
| Δ2-Ceftazidime | Ceftazidime EP Impurity A; Δ3-Isomer (USP)[5] | Degradant / Isomer | Isomerization of the double bond in the cephem nucleus.[2][11] |
| Desacetylceftazidime Lactone | Desacetylceftazidime Lactone | Degradant | Hydrolysis and lactonization.[3] |
| Ceftazidime EP Impurity G | (6R,7R)-7-amino-8-oxo-3-(pyridinium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | Process-related | Synthesis Intermediate |
| Methyl Ester of Ceftazidime | (6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(1-methoxycarbonyl-1-methylethoxy) imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[15] | Process-related | Side reaction during synthesis.[15] |
Table 2: Example HPLC Method Parameters for Ceftazidime Impurity Profiling
| Parameter | Condition 1 | Condition 2 |
| Column | Alltima C18 (250 mm x 4.6 mm, 5 µm)[14] | Atlantis dC18 (150 mm x 4.6 mm, 5 µm)[13] |
| Mobile Phase A | Phosphate buffer (22.6 g/L ammonium (B1175870) dihydrogen phosphate, pH 3.9)[14] | 0.02 M anhydrous sodium acetate (B1210297) buffer (pH 7.0)[13] |
| Mobile Phase B | Acetonitrile[14] | Acetonitrile[13] |
| Elution Mode | Gradient[14] | Isocratic (60:40, Buffer:ACN)[13] |
| Flow Rate | 1.3 mL/min[14] | 1.5 mL/min[13] |
| Column Temperature | 35 °C[14] | Ambient |
| Detection Wavelength | 255 nm[14] | 254 nm[13] |
| Injection Volume | 20 µL | 20 µL[13] |
Experimental Protocols
Protocol 1: HPLC Method for Ceftazidime and Impurity Quantification
This protocol is a representative example for the analysis of Ceftazidime and its related substances.
-
Preparation of Mobile Phase:
-
Buffer (pH 3.9): Dissolve 22.6 g of ammonium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.9 using 10% (v/v) phosphoric acid. Filter through a 0.45 µm membrane filter.[14]
-
Mobile Phase A: Use the prepared buffer.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Alltima C18 (250 mm x 4.6 mm, 5 µm).[14]
-
Flow Rate: 1.3 mL/min.[14]
-
Column Temperature: 35 °C.[14]
-
Detection: UV at 255 nm.[14]
-
Injection Volume: 20 µL.
-
Gradient Program: Implement a suitable gradient to separate all known impurities. (e.g., Start with 5% B, ramp to 25% B over 15 min, then to 70% B over 10 min, hold, and re-equilibrate).
-
-
Preparation of Solutions:
-
Diluent: A mixture of phosphate buffer and acetonitrile (95:5 v/v).
-
Standard Solution: Prepare a stock solution of Ceftazidime reference standard at 1 mg/mL in diluent. Further dilute to a working concentration (e.g., 12.5 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Ceftazidime drug substance to obtain a final concentration of approximately 1250 µg/mL in the diluent.
-
-
Analysis:
-
Inject the diluent (blank), followed by the standard solution (at least five replicate injections to check system suitability), and then the sample solutions.
-
Identify impurities based on their relative retention times with respect to the main Ceftazidime peak.
-
Quantify impurities using the area of the standard peak, applying appropriate relative response factors if necessary.
-
Protocol 2: Forced Degradation Study
Forced degradation studies help identify potential degradation products and establish the stability-indicating nature of the analytical method.[1]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).[1]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature and neutralize with 0.1 N HCl. Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3-20% H₂O₂.
-
Keep the solution at 60°C for 30 minutes.[1]
-
Cool and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 168 hours.
-
Alternatively, keep the stock solution in a hot air oven at 60°C.[1]
-
Dissolve/dilute the stressed sample for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to UV light (e.g., in a light cabinet) for a defined period (e.g., 12 hours).[16]
-
Prepare the sample for analysis.
-
-
Analysis: Analyze all stressed samples using the validated HPLC method alongside an unstressed control sample to assess the extent of degradation and check for peak purity of the Ceftazidime peak.
Visualizations
Caption: General workflow for Ceftazidime impurity identification and analysis.
Caption: Decision tree for troubleshooting HPLC peak co-elution issues.
Caption: Simplified degradation pathways of Ceftazidime under stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftazidime Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Ceftazidime EP Impurity A | SynZeal [synzeal.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 9. Stability of this compound in medicinal preparations Biotum and Ceftim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. benchchem.com [benchchem.com]
- 12. recentscientific.com [recentscientific.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jfda-online.com [jfda-online.com]
- 16. ijrpb.com [ijrpb.com]
Technical Support Center: Ceftazidime Pentahydrate Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Ceftazidime (B193861) pentahydrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of Ceftazidime pentahydrate in aqueous solutions?
A1: this compound exhibits its maximum stability in a relatively pH-independent region between pH 4.5 and 6.5.[1][2] Within this range, the rate of hydrolysis is minimal, ensuring the potency and integrity of the drug for a longer duration. Solutions prepared in acetate (B1210297) buffer at pH 4.4, and phosphate (B84403) buffers at pH 5.5 and 6.5 have been shown to maintain 90% of their initial concentration for approximately 1.5 days at 30°C.[1][2]
Q2: How does pH outside the optimal range affect the stability of this compound?
A2: Outside the optimal pH range of 4.5-6.5, the degradation of this compound accelerates.[2][3]
-
Acidic Conditions (pH < 4.5): Under acidic conditions, particularly at pH values of 4 or lower, Ceftazidime can precipitate immediately.[2] The degradation process in acidic solution involves the opening of the β-lactam ring and the production of degradation products, including pyridine (B92270).[1]
-
Alkaline Conditions (pH > 6.5): In alkaline solutions, the degradation is catalyzed by hydroxyl ions (OH-).[1] This leads to the opening of the β-lactam ring, epimerization at C-6 or C-7, and the formation of various degradation products.[1] The rate of degradation increases significantly with an increase in pH.
Q3: What are the primary degradation products of this compound and are they harmful?
A3: The primary degradation of Ceftazidime involves the hydrolysis of the β-lactam ring.[1] A notable degradation product formed under acidic, neutral, and basic conditions is pyridine .[1] The formation of pyridine is a critical concern as it is a toxic compound. Other degradation products can include the Δ-2 isomer of ceftazidime and [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal.[2]
Q4: How does pH affect the antimicrobial activity of Ceftazidime?
A4: The pH of the medium can influence the in vitro antimicrobial activity of Ceftazidime, as measured by the Minimum Inhibitory Concentration (MIC). In acidic media (pH 5 or 6), the MIC of ceftazidime-avibactam was observed to increase by 4- to 16-fold for several Enterobacteriaceae isolates.[4] Conversely, for some Pseudomonas aeruginosa isolates, the MIC decreased by 4-fold in acidic conditions.[4] This suggests that the effect of pH on antimicrobial activity can be organism-dependent. The intrinsic antibacterial activity of β-lactams appears to be affected by pH, rather than an effect on the inhibition of β-lactamases.[4]
Q5: Can buffer salts influence the stability of this compound?
A5: Yes, buffer salts can catalyze the hydrolysis of Ceftazidime. Formate, acetate, phosphate, and borate (B1201080) buffers have been shown to accelerate its degradation.[2] Therefore, when preparing buffered solutions of Ceftazidime, it is crucial to consider the potential catalytic effect of the chosen buffer system on the drug's stability.
Troubleshooting Guides
Issue 1: Rapid loss of Ceftazidime potency in a prepared solution.
-
Possible Cause: The pH of the solution is outside the optimal stability range of 4.5-6.5.
-
Troubleshooting Steps:
-
Measure the pH of the solution.
-
If the pH is below 4.5 or above 6.5, adjust it to fall within the optimal range using appropriate buffers (e.g., acetate or phosphate buffers), keeping in mind their potential catalytic effects.[2]
-
For future preparations, ensure the final pH of the Ceftazidime solution is within the 4.5-6.5 range.
-
Consider the storage temperature, as higher temperatures also accelerate degradation.
-
Issue 2: Precipitation observed in a Ceftazidime solution.
-
Possible Cause: The pH of the solution is too acidic (pH ≤ 4).[2]
-
Troubleshooting Steps:
-
Immediately discard the solution, as the precipitate indicates significant degradation and potential loss of activity.
-
Review the preparation protocol to identify the source of the low pH.
-
Ensure that all diluents and additives are pH-compatible and will not lower the final pH of the solution to 4 or below.
-
Issue 3: Inconsistent or unexpected results in antimicrobial susceptibility testing (AST).
-
Possible Cause: The pH of the testing medium is not standardized or is inappropriate for Ceftazidime.
-
Troubleshooting Steps:
-
Verify that the pH of the Mueller-Hinton broth or other testing medium is within the standard range (typically 7.2-7.4 for routine AST).
-
Be aware that testing in acidic media can significantly alter MIC values, leading to either increased or decreased apparent resistance depending on the bacterial species.[4]
-
If the experimental goal is to investigate the effect of pH on activity, carefully control and document the pH of the medium for each experiment.
-
Data Presentation
Table 1: Impact of pH on this compound Stability
| pH Range | Stability Profile | Key Degradation Pathways |
| < 4.5 | Unstable, potential for immediate precipitation at pH ≤ 4.[2] | Acid-catalyzed hydrolysis of the β-lactam ring, formation of pyridine.[1] |
| 4.5 - 6.5 | Optimal Stability .[1][2] | Minimal spontaneous hydrolysis. |
| > 6.5 | Unstable, degradation rate increases with pH. | Base (hydroxyl ion)-catalyzed hydrolysis of the β-lactam ring, epimerization.[1] |
Table 2: Effect of pH on Ceftazidime-Avibactam Minimum Inhibitory Concentrations (MICs)
| Organism Type | pH Condition | Observed Change in MIC |
| Enterobacteriaceae (6 of 9 isolates) | Acidic (pH 5 or 6) | 4- to 16-fold increase.[4] |
| Pseudomonas aeruginosa (2 of 4 isolates) | Acidic (pH 5 or 6) | 4-fold decrease.[4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of Ceftazidime and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., LiChrosorb RP-18, 250 x 4 mm I.D.).[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 6.80) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Prepare this compound solutions in buffers of different pH values.
-
Incubate the solutions at a specific temperature (e.g., 298 K).[1]
-
At specified time intervals, withdraw aliquots of the solutions.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the peak corresponding to Ceftazidime and the appearance of new peaks corresponding to degradation products (e.g., pyridine).
-
Quantify the concentration of Ceftazidime by comparing its peak area to that of a standard curve.
-
Protocol 2: Determination of Antimicrobial Activity (MIC) at Different pH Values
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Ceftazidime at various pH levels.
-
Materials:
-
This compound stock solution.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) adjusted to the desired pH values (e.g., 5.0, 6.0, 7.2-7.4, 8.0).
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).[4]
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare serial two-fold dilutions of Ceftazidime in CAMHB of each pH in the microtiter plates.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of Ceftazidime that completely inhibits visible bacterial growth.
-
Compare the MIC values obtained at different pH levels to determine the impact of pH on the drug's activity against the tested organism.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing Ceftazidime stability at different pH values.
Caption: Logical relationship between pH and this compound stability.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of In Vitro Testing Parameters on Ceftazidime-Avibactam Minimum Inhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ceftazidime Pentahydrate Thermal Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the thermal degradation analysis of ceftazidime (B193861) pentahydrate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical thermal events observed in the analysis of ceftazidime pentahydrate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)?
A1: The thermal profile of this compound is characterized by multi-step degradation. The initial weight loss, typically observed between 50°C and 100°C, corresponds to the loss of water molecules from the hydrate.[1] Subsequent degradation at higher temperatures, often starting around 190°C, involves the decomposition of the ceftazidime molecule itself, with a significant mass loss of about 75%.[1] DSC thermograms may show an endothermic peak corresponding to the dehydration process and exothermic events at higher temperatures related to the decomposition of the molecule.[1]
Q2: What are the primary degradation products of this compound upon thermal stress?
A2: Under thermal stress, this compound can degrade into several products. The most commonly identified degradation products are pyridine (B92270) and the Δ²-isomer of ceftazidime.[2] The formation of these products is often dependent on temperature and the presence of moisture.[2][3]
Q3: My HPLC chromatogram shows co-elution of ceftazidime and one of its degradation products. How can I resolve this?
A3: Co-elution of ceftazidime and its structurally similar degradation products, like the Δ²-isomer, is a common issue in HPLC analysis. To resolve this, you can try the following:
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of the compounds and improve separation.
-
Change Organic Modifier: Switching between different organic modifiers (e.g., acetonitrile (B52724) to methanol) or adjusting their ratio in the mobile phase can enhance resolution.
-
Use a Different Column: Employing a column with a different stationary phase chemistry (e.g., C8 instead of C18) may provide the necessary selectivity.
-
Optimize Gradient Elution: If using a gradient method, adjusting the gradient slope can help separate closely eluting peaks.
Q4: I am observing significant baseline drift in my TGA/DSC analysis. What are the possible causes and solutions?
A4: Baseline drift in TGA/DSC can be caused by several factors:
-
Instrument Equilibration: Ensure the instrument is properly warmed up and equilibrated before starting the analysis.
-
Gas Flow Rate: Inconsistent or fluctuating purge gas flow can cause baseline instability. Check for leaks and ensure a constant flow rate.
-
Sample-Crucible Interaction: The sample may be reacting with the crucible material at high temperatures. Consider using a different, inert crucible material.
-
Contamination: Residue from previous experiments in the furnace or on the balance mechanism can cause drift. Regular cleaning and bake-out procedures are recommended.
Q5: What is the expected kinetic order for the thermal degradation of ceftazidime?
A5: The thermal degradation of ceftazidime in the solid state has been reported to follow first-order kinetics.[3] However, in aqueous solutions, the degradation kinetics can be more complex and may appear as zero-order or second-order depending on the conditions.[3][4]
Section 2: Troubleshooting Guides
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent Weight Loss Percentages | 1. Inconsistent sample size.2. Non-homogeneous sample.3. Fluctuations in heating rate. | 1. Use a consistent and accurately weighed sample mass for all experiments.2. Ensure the sample is finely ground and homogeneous.3. Verify that the programmed heating rate is stable and reproducible. |
| Shift in Decomposition Temperature | 1. Different heating rates used.2. Variation in the purge gas atmosphere.3. Sample packing in the crucible. | 1. Maintain a consistent heating rate across all experiments for comparability.2. Ensure the same purge gas and flow rate are used.3. Pack the sample consistently in the crucible to ensure uniform heat transfer. |
| Unexpected Endothermic/Exothermic Peaks in DSC | 1. Sample polymorphism.2. Interaction with the crucible material.3. Presence of impurities. | 1. Characterize the solid-state form of the starting material using techniques like XRPD.2. Use an inert crucible material (e.g., alumina (B75360), platinum).3. Analyze the sample for impurities using a suitable technique like HPLC. |
| Noisy Signal | 1. Electrical interference.2. Mechanical vibrations.3. Issues with the purge gas supply. | 1. Ensure the instrument is properly grounded and away from sources of electrical noise.2. Place the instrument on a vibration-free table.3. Check the gas supply for pressure fluctuations or leaks. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Causes | Troubleshooting Steps |
| Peak Tailing | 1. Secondary interactions with the stationary phase.2. Column overload.3. Dead volume in the system. | 1. Adjust the mobile phase pH to suppress silanol (B1196071) interactions.2. Reduce the injection volume or sample concentration.3. Check and minimize the length and diameter of tubing, and ensure proper fitting connections. |
| Peak Fronting | 1. Sample solvent stronger than the mobile phase.2. Column overload.3. Column collapse. | 1. Dissolve the sample in the mobile phase or a weaker solvent.2. Decrease the amount of sample injected.3. If the column has been used under harsh conditions (high pH or temperature), it may be damaged and need replacement. |
| Split Peaks | 1. Partially blocked column frit.2. Sample solvent incompatible with the mobile phase.3. Void in the column packing. | 1. Reverse-flush the column to dislodge particulates.2. Ensure the sample is fully dissolved in a compatible solvent.3. If a void is suspected, the column may need to be replaced. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.3. Sample degradation in the autosampler. | 1. Use fresh, high-purity solvents and flush the system thoroughly.2. Implement a needle wash step in the injection sequence.3. Keep the autosampler temperature controlled to minimize degradation. |
Section 3: Experimental Protocols
Thermogravimetric Analysis (TGA) - Differential Scanning Calorimetry (DSC)
-
Instrument: Simultaneous Thermal Analyzer (TGA/DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an alumina or platinum crucible.
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 400 °C
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min
-
Analysis: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
High-Performance Liquid Chromatography (HPLC) for Ceftazidime and Degradation Products
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient of Mobile Phase A (0.05 M ammonium (B1175870) acetate) and Mobile Phase B (acetonitrile).
-
Start with 95% A and 5% B, hold for 2 minutes.
-
Linearly increase to 40% B over 15 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
Section 4: Data Presentation
Table 1: Summary of Thermal Degradation Data for this compound
| Parameter | Value | Technique | Reference |
| Dehydration Temperature Range | 50 - 100 °C | TGA | [1] |
| Mass Loss due to Dehydration | ~14% | TGA | [1] |
| Onset of Decomposition | ~190 °C | TGA | [1] |
| Major Decomposition Mass Loss | ~75% | TGA | [1] |
| Degradation Kinetic Order (Solid State) | First-Order | Kinetic Studies | [3] |
Table 2: HPLC Method Parameters for Ceftazidime and Degradation Products
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Ammonium Acetate Buffer and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Section 5: Visualizations
Caption: Experimental workflow for this compound thermal degradation analysis.
Caption: Logical troubleshooting workflow for common HPLC peak shape problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ceftazidime Pentahydrate Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid common errors during the quantification of Ceftazidime (B193861) pentahydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Ceftazidime pentahydrate?
A1: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.[1] HPLC is widely used due to its high precision, reproducibility, and ability to separate Ceftazidime from its impurities and degradation products.[1] Spectrophotometric methods are simpler and more cost-effective alternatives, suitable for settings where advanced chromatographic equipment is unavailable.[1]
Q2: What are the critical factors affecting the stability of this compound during analysis?
A2: this compound is susceptible to degradation under various conditions. Key factors influencing its stability include temperature, pH, and exposure to light.[2][3][4][5] It is a crystalline pentahydrate that can be unstable and undergo hydrolytic degradation.[2][3] Studies have shown that both thermal conditions and light exposure can lead to degradation, particularly in reconstituted solutions.[5] The primary degradation products can include pyridine (B92270) and the delta-2 isomer of ceftazidime.[6]
Q3: How should this compound reference standards be handled and stored?
A3: this compound reference standards should be preserved in tight containers.[7] When not in use, they should be stored according to the supplier's instructions, typically in a cool, dark, and dry place to prevent degradation. For use in preparing injectable dosage forms, the label should state that it is sterile or requires further processing.[7] It is crucial to avoid inhalation and contact with skin and eyes.[8]
Q4: What are the key validation parameters to consider for a this compound quantification method according to ICH guidelines?
A4: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an analytical method include accuracy, precision, linearity, specificity, limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability.[1][9] Proper validation ensures the reliability of the analytical results and is essential for quality control and regulatory compliance.[1]
Q5: What are common degradation products of Ceftazidime, and how can they be monitored?
A5: Common degradation products of Ceftazidime include pyridine and the delta-2-ceftazidime (B193858) isomer.[6] Stability-indicating HPLC methods are effective for separating and quantifying Ceftazidime from its degradation products.[1][6][10] These methods can simultaneously determine the active pharmaceutical ingredient and its impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload- Extra-column band broadening | - Use a guard column and regularly clean or replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Minimize the length of tubing between the injector, column, and detector. |
| Inconsistent Retention Times in HPLC | - Fluctuations in mobile phase composition or flow rate- Temperature variations- Inadequate column equilibration | - Ensure proper mobile phase mixing and degassing. Verify pump performance.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before analysis. |
| Low Analyte Recovery | - Incomplete sample extraction- Analyte degradation during sample preparation- Adsorption of the analyte to container surfaces | - Optimize the extraction procedure (e.g., solvent, sonication time).- Prepare samples in a cool, dark environment and analyze them promptly. Use amber vials to protect from light.- Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. |
| Baseline Noise or Drift in HPLC | - Contaminated mobile phase or detector cell- Air bubbles in the system- Pump seal wear | - Filter the mobile phase and flush the system. Clean the detector cell.- Degas the mobile phase thoroughly.- Replace worn pump seals. |
| Inaccurate or Non-reproducible Results | - Improper handling of reference standard- Pipetting errors- Instrument calibration issues- Sample instability | - Store and handle the reference standard as per guidelines. Prepare fresh stock solutions regularly.- Use calibrated pipettes and ensure proper technique.- Calibrate the instrument (e.g., balance, HPLC) regularly.- Investigate and mitigate potential degradation during the analytical process. |
Experimental Protocol: Quantification of this compound by RP-HPLC
This protocol describes a typical reverse-phase HPLC method for the quantification of this compound.
1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Monobasic Potassium Phosphate (B84403)
-
Dibasic Sodium Phosphate
-
Water (HPLC grade)
-
Sample containing this compound
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
pH 7 Buffer: Dissolve 27.22 g of monobasic potassium phosphate and 42.59 g of anhydrous dibasic sodium phosphate in 1000 mL of water.[7]
-
Mobile Phase: Mix 40 mL of acetonitrile with 200 mL of pH 7 Buffer and dilute to 2000 mL with water. Filter and degas the mobile phase before use.[7]
-
Standard Preparation: Accurately weigh about 29 mg of USP this compound RS, transfer to a 25-mL volumetric flask containing 2.5 mL of pH 7 Buffer, and shake until dissolved. Dilute with water to volume. Immediately before chromatography, transfer 5.0 mL of this stock solution to a 50-mL volumetric flask and dilute with water to volume. This yields a solution containing about 100 µg/mL of ceftazidime.[7]
-
Sample Preparation: Accurately weigh a portion of the sample equivalent to about 115 mg of Ceftazidime, transfer to a 100-mL volumetric flask containing 10.0 mL of pH 7 Buffer, and shake until dissolved. Dilute with water to volume. Immediately before chromatography, transfer 5.0 mL of this solution to a 50-mL volumetric flask and dilute with water to volume.[7]
4. Chromatographic Conditions
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: As prepared in section 3
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient or controlled at 25 °C
5. Data Analysis
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the ceftazidime peak based on the retention time of the standard.
-
Calculate the concentration of Ceftazidime in the sample by comparing the peak area of the sample to the peak area of the standard.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A standard experimental workflow for HPLC analysis.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Stability of this compound Investigated by Thermal Analysis Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 6. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspbpep.com [uspbpep.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Ceftazidime Pentahydrate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Ceftazidime pentahydrate is crucial for quality control and formulation studies. High-Performance Liquid Chromatography (HPLC) remains a primary analytical technique for this purpose. This guide provides a comparative overview of several validated HPLC methods, detailing their experimental protocols and performance data to aid in method selection and implementation.
Comparison of Validated HPLC Methods
The following table summarizes the key parameters of different validated RP-HPLC methods for the analysis of this compound. These methods have been developed for the analysis of this compound alone or in combination with other substances like Tazobactam sodium or its impurity, Pyridine.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hypersil BDS C18 (150 x 4.6mm, 5 µm)[1][2] | Octa Decyl Silane (250mm x 4.6 mm, 5µ)[3] | Luna C18 (250 mm × 4.6 mm; 5 µm)[4] | Atlantis dC18 (150 mm X 4.6 mm, 5µm)[5] |
| Mobile Phase | Phosphate (B84403) buffer (pH 3.0): Acetonitrile (B52724): Tetrahydrofuran (B95107) (60:30:10 v/v/v)[1][2] | Orthophosphoric acid: Acetonitrile (53:47 v/v)[3] | Buffer (0.01M disodium (B8443419) hydrogen phosphate, pH 5.0): Acetonitrile: Water (50:25:25 v/v/v)[4] | Buffer (0.02 M anhydrous sodium acetate (B1210297), pH 7.0): Acetonitrile (60:40 v/v)[5] |
| Flow Rate | 1.0 ml/min[1][2] | 1.0 ml/min[3] | 1.5 mL/min[4] | 1.5 mL/min[5] |
| Detection Wavelength | 205nm[1][2] | PDA Detector[3] | 254 nm[4] | 254 nm[5] |
| Retention Time (Ceftazidime) | 3.490 min[1][2] | 2.2 min[3] | Not Specified | 1.456 min[5] |
| Linearity Range (Ceftazidime) | 60-140 µg/ml[1][2] | 25-150 µg/ml[3] | 50-150 µg/mL[4] | 100.0 - 400.0 µg/mL[5] |
| Correlation Coefficient (r²) | 0.999[1][2] | Not Specified | 0.9995[4] | 0.9999[5] |
| Accuracy (% Recovery) | 99.91%[1][2] | 99.6%[3] | Not Specified | 99.93%[5] |
| Precision (%RSD) | 0.39[1] | Not Specified | Not Specified | Not Specified |
| LOD (µg/ml) | 0.03[1] | 0.34[3] | Not Specified | 3.40[5] |
| LOQ (µg/ml) | 0.10[1] | 1.04[3] | Not Specified | 10.33[5] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison table.
Method 1: Stability-Indicating RP-HPLC Method for this compound and Tazobactam Sodium[1][2]
-
Chromatographic System: A reverse-phase HPLC system equipped with a Hypersil BDS C18 column (150 x 4.6mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0), acetonitrile, and tetrahydrofuran in a ratio of 60:30:10 (v/v/v). The mobile phase is filtered and degassed before use.
-
Flow Rate: Isocratic elution at a flow rate of 1.0 ml/min.
-
Detection: UV detection at a wavelength of 205 nm.
-
Injection Volume: 20 µL.
-
Standard and Sample Preparation: Standard solutions are prepared by dissolving an accurately weighed amount of this compound reference standard in the mobile phase to achieve a known concentration within the linearity range. Sample solutions are prepared by dissolving the drug product in the mobile phase to obtain a similar concentration.
-
Validation Parameters: The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.
Method 2: RP-HPLC Method for this compound and Tazobactam Sodium in Bulk and Dosage Forms[3]
-
Chromatographic System: An HPLC system with a Photo Diode Array (PDA) detector and an Octa Decyl Silane column (250mm x 4.6 mm, 5µ).
-
Mobile Phase: A mixture of Orthophosphoric acid and Acetonitrile in a ratio of 53:47 (v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: PDA detector, wavelength not specified.
-
Standard and Sample Preparation: Not detailed.
-
Validation Parameters: The method was validated for linearity, accuracy, LOD, and LOQ.
Method 3: RP-HPLC Estimation of Ceftazidime in Pharmaceutical Formulations[4]
-
Chromatographic System: A Waters HPLC system with a Luna C18 column (250 mm × 4.6 mm; 5 µm).
-
Mobile Phase: A mixture of buffer (0.01M disodium hydrogen phosphate, pH adjusted to 5.0), acetonitrile, and water in a ratio of 50:25:25 (v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Standard and Sample Preparation: Not detailed.
-
Validation Parameters: The method was validated for linearity, accuracy, precision, and robustness.
Method 4: Stability-Indicating RP-HPLC Method for this compound and its Impurity Pyridine[5]
-
Chromatographic System: An HPLC system with a UV detector and an Atlantis dC18 column (150 mm X 4.6 mm, 5µm).
-
Mobile Phase: A mixture of a buffer solution of pH 7.0 containing 0.02 M anhydrous sodium acetate and acetonitrile in a ratio of 60:40 (v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Standard and Sample Preparation: Stock solutions of Ceftazidime and Pyridine are prepared by dissolving accurately weighed standards in the diluent. Working solutions are prepared by further dilution to fall within the linear range.
-
Validation Parameters: The method was validated according to ICH guidelines for system suitability, precision, accuracy, linearity, specificity, ruggedness, robustness, LOD, and LOQ.[5]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for a validated HPLC analysis of this compound.
Caption: Generalized workflow for validated HPLC analysis of this compound.
References
- 1. ijrpb.com [ijrpb.com]
- 2. STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF this compound AND TAZOBACTAM SODIUM IN BULK AND DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. juniperpublishers.com [juniperpublishers.com]
A Comparative Analysis of Ceftazidime Pentahydrate and Other Cephalosporins for Researchers
For Immediate Publication
This guide provides a detailed comparison of the efficacy of ceftazidime (B193861) pentahydrate against other prominent cephalosporins, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections present in-vitro activity, clinical efficacy data, and detailed experimental methodologies to facilitate a comprehensive understanding of their relative performance.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephalosporins, including ceftazidime, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] The primary target of these β-lactam antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2] PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[1][2] By binding to and inactivating these enzymes, cephalosporins inhibit the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][2]
The following diagram illustrates the signaling pathway of cephalosporin-mediated inhibition of bacterial cell wall synthesis.
In-Vitro Efficacy: A Comparative Overview
The in-vitro activity of ceftazidime has been extensively compared with other cephalosporins against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Comparative In-Vitro Activity (MIC90 in mg/L) Against Pseudomonas aeruginosa
| Antibiotic | MIC90 (mg/L) |
| Ceftazidime | 4 [3] |
| Cefoperazone | 16[3] |
| Cefotaxime | 40[3] |
| Cefsulodin | 4[3] |
| Ceftriaxone | 20[3] |
MIC90: The concentration of drug required to inhibit the growth of 90% of isolates.
Table 2: Comparative In-Vitro Activity (MIC90 in mg/L) Against Enterobacteriaceae
| Antibiotic | E. coli | K. pneumoniae | Enterobacter spp. | P. mirabilis |
| Ceftazidime | ≤0.25 [3] | 1 [3] | ≤0.25 [3] | ≤0.25 [3] |
| Cefoperazone | 1[3] | 4[3] | 2[3] | 0.5[3] |
| Cefotaxime | ≤0.12[3] | 0.25[3] | ≤0.12[3] | ≤0.12[3] |
| Cefuroxime | 4[3] | 2[3] | >32[3] | 2[3] |
| Cephalothin | 8[3] | 4[3] | >32[3] | 4[3] |
| Ceftriaxone | ≤0.12[3] | 0.12[3] | ≤0.12[3] | ≤0.12[3] |
Table 3: Comparative In-Vitro Activity (MIC90 in mg/L) Against Staphylococcus aureus
| Antibiotic | MIC90 (mg/L) |
| Ceftazidime | >128 [4] |
| Cephalothin | 1[4] |
| Cefotaxime | 16[3] |
| Cefoperazone | 4[3] |
| Cefuroxime | 4[3] |
| Ceftriaxone | 8[3] |
Clinical Efficacy: Insights from Clinical Trials
Clinical trials provide crucial data on the in-vivo performance of antibiotics. The following table summarizes the clinical cure rates of ceftazidime in comparison to other cephalosporins in the treatment of various infections.
Table 4: Comparative Clinical Efficacy (Clinical Cure Rates)
| Infection Type | Comparator | Ceftazidime Cure Rate | Comparator Cure Rate | Reference |
| Community-Acquired Lower Respiratory Tract Infections | Cefepime | 86% | 87% | [5] |
| Severe Infections | Cefepime | 61% | 71% | [6] |
| Nosocomial Pneumonia | Cefpirome | 64% | 66% | [7] |
| Nosocomial Lower Respiratory Tract Infection | Piperacillin/Tazobactam | 50% | 74% | [8][9] |
Experimental Protocols
The following sections detail the standardized methodologies employed in the in-vitro and clinical studies cited in this guide.
In-Vitro Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: Stock solutions of each cephalosporin are prepared according to the manufacturer's instructions. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Clinical Trial for Pneumonia: A Representative Workflow
The following diagram outlines a typical workflow for a randomized controlled clinical trial comparing the efficacy of ceftazidime to another cephalosporin in the treatment of pneumonia.
Conclusion
Ceftazidime pentahydrate demonstrates potent in-vitro activity against Pseudomonas aeruginosa and many Enterobacteriaceae.[3] Its efficacy against Gram-positive organisms, such as Staphylococcus aureus, is limited compared to other cephalosporins.[3][4] Clinical trial data indicate that its efficacy in treating infections like pneumonia is comparable to some other cephalosporins, though outcomes can vary depending on the specific comparator and patient population.[5][6][7] This guide provides a foundational dataset for researchers to inform further investigation and drug development efforts in the field of antibacterial therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. DSpace [diposit.ub.edu]
- 3. Cell wall inhibitors | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Penicillin Binding Proteins as Danger Signals: Meningococcal Penicillin Binding Protein 2 Activates Dendritic Cells through Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid Single-Cell Antimicrobial Susceptibility Testing Workflow for Bloodstream Infections [mdpi.com]
A Comparative In Vitro Analysis of Ceftazidime and Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of ceftazidime (B193861), a third-generation cephalosporin, with other notable beta-lactam antibiotics. The data presented herein, derived from various studies, is intended to offer a comprehensive overview of their relative efficacy against key bacterial pathogens. This document details the experimental methodologies utilized for these comparisons and includes visual representations of experimental workflows and the mechanism of action of beta-lactam antibiotics.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Ceftazidime, like other beta-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3][4] The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2][3] PBPs are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these proteins, ceftazidime and its counterparts inhibit the cross-linking of peptidoglycan chains. This disruption leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[2][3]
dot
Caption: Mechanism of action of beta-lactam antibiotics.
Comparative In Vitro Activity
The in vitro efficacy of ceftazidime has been extensively compared to other beta-lactam antibiotics against a wide range of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Ceftazidime and Comparator Beta-Lactams against Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Ceftazidime | 2 | 8 | 83.2 - 97.2 |
| Ceftazidime-avibactam | 2 | 4 | 95.5 - 97.2 |
| Piperacillin-tazobactam | 16 | 64 | 78.3 |
| Meropenem | 0.5 | 8 | 82.0 - 91.0 |
| Imipenem-relebactam | 0.25 | 1 | 94.5 |
| Ceftolozane-tazobactam | 0.5 | 2 | 93.3 - 94.3 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility percentages may vary based on the specific study and breakpoints used.[5][6][7]
Table 2: In Vitro Activity of Ceftazidime and Comparator Beta-Lactams against Enterobacteriaceae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ceftazidime | ≤0.12 - 0.25 | 0.5 - >8 |
| Ceftazidime-avibactam | 0.12 - 0.5 | 0.5 - 2 |
| Cefotaxime | ≤0.12 | 0.25 |
| Moxalactam | ≤0.12 | 0.25 |
| Meropenem | ≤0.06 | ≤0.06 |
Data compiled from multiple sources. Enterobacteriaceae includes species such as E. coli, Klebsiella spp., and Enterobacter spp.[4][8][9]
Experimental Protocols
The in vitro data presented in this guide are primarily generated through standardized antimicrobial susceptibility testing methods. The two most common methods are broth microdilution and agar (B569324) dilution.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Procedure:
-
Preparation of Antimicrobial Solutions: A series of twofold serial dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: The microtiter plates, containing the serially diluted antibiotic, are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at a specified temperature (usually 35-37°C) for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Agar Dilution Method
The agar dilution method is another reference method for determining MIC values.
Procedure:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
dot
Caption: Workflow for in vitro susceptibility testing.
References
- 1. [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. woah.org [woah.org]
- 4. Ceftazidime, a pseudomonas-active cephalosporin: in-vitro antimicrobial activity evaluation including recommendations for disc diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative activity of newer β-lactam/β-lactamase inhibitor combinations against Pseudomonas aeruginosa from patients hospitalized with pneumonia in European medical centers in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of ceftazidime-avibactam against Gram-negative organisms collected from U.S. medical centers in 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to ceftazidime–avibactam and other new β-lactams in Pseudomonas aeruginosa clinical isolates: a multi-center surveillance study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceftazidime: in-vitro antibacterial activity and susceptibility to beta-lactamases compared with that of cefotaxime, moxalactam and other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
Navigating the Landscape of Ceftazidime Cross-Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of ceftazidime (B193861) pentahydrate's cross-resistance profiles with other antibiotics, supported by experimental data and detailed methodologies.
Ceftazidime, a third-generation cephalosporin, remains a critical tool in treating infections caused by Gram-negative bacteria, notably Pseudomonas aeruginosa and Klebsiella pneumoniae. However, the emergence of resistance, and critically, cross-resistance to other antibiotic classes, poses a significant clinical challenge. This guide delves into the experimental evidence of these phenomena, offering a structured overview of quantitative data, the protocols used to generate it, and the underlying molecular mechanisms.
Quantitative Analysis of Ceftazidime Cross-Resistance
The development of resistance to ceftazidime can concurrently reduce susceptibility to a range of other antimicrobial agents. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various in vitro studies, providing a quantitative look at cross-resistance patterns.
Table 1: Cross-Resistance in Pseudomonas aeruginosa Following Exposure to Ceftazidime or Ceftazidime-Avibactam
| Antibiotic | Ceftazidime-Resistant Strain MIC (µg/mL) | Fold Change vs. Parental Strain | Reference |
| Parental Strain (PAO1) | |||
| Ceftazidime | 1 | - | [1] |
| Meropenem | 1 | - | [1] |
| Experimentally Evolved Ceftazidime-Resistant Mutants | |||
| Ceftazidime | 4 - 1024 | 4x - 1024x | [1] |
| Meropenem | 2 - 16 | 2x - 16x | [1] |
| Aztreonam | >256 | >256x | [2] |
| Ciprofloxacin | 0.25 - 2 | 2x - 16x | [2] |
| Tobramycin | 1 - 8 | 2x - 16x | [2] |
Table 2: Cross-Resistance in Ceftazidime-Avibactam Resistant Klebsiella pneumoniae
| Antibiotic | Ceftazidime-Avibactam Resistant Strain MIC (µg/mL) | Fold Change vs. Susceptible Strain | Reference |
| Susceptible Strain | |||
| Ceftazidime-Avibactam | ≤8/4 | - | [3] |
| Cefepime | ≤8 | - | |
| Meropenem | ≤1 | - | |
| Resistant Strain | |||
| Ceftazidime-Avibactam | ≥16/4 | ≥2x | [3] |
| Cefepime | 16 - >64 | ≥2x - >8x | |
| Meropenem | 2 - 32 | ≥2x - 32x |
Experimental Protocols: A Closer Look
The data presented is a product of rigorous experimental procedures. Below are detailed methodologies for key experiments cited in cross-resistance studies.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines, is a cornerstone of antibiotic susceptibility testing.[4][5][6]
-
Preparation of Bacterial Inoculum:
-
Select three to five isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of the antibiotics to be tested.
-
Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate using the appropriate broth. The final volume in each well is typically 100 µL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Protocol 2: In Vitro Induction of Antibiotic Resistance (Laboratory Evolution)
This protocol is designed to simulate the development of antibiotic resistance in a controlled laboratory setting.[7]
-
Initial Susceptibility Testing:
-
Determine the baseline MIC of the bacterial strain to the selective antibiotic (e.g., ceftazidime) using the broth microdilution method.
-
-
Serial Passage in Sub-Inhibitory Concentrations:
-
Inoculate a culture of the bacteria into a broth medium containing the antibiotic at a concentration of half the initial MIC.
-
Incubate the culture with shaking at 37°C until it reaches the stationary phase.
-
On the following day, transfer a small volume (e.g., 20 µL) of the stationary-phase culture into a fresh tube of broth containing the same or a slightly increased concentration of the antibiotic.
-
Repeat this serial passage daily for a predetermined period (e.g., 15-30 days).
-
-
Monitoring Resistance Development:
-
Periodically (e.g., every 5 transfers), determine the MIC of the evolving bacterial population to the selective antibiotic.
-
An increase in the MIC indicates the development of resistance.
-
-
Isolation and Characterization of Resistant Mutants:
-
Once a significant increase in resistance is observed, plate the culture onto antibiotic-containing agar to isolate single colonies.
-
These resistant isolates can then be further characterized for their cross-resistance profiles and the underlying genetic mutations.
-
Key Mechanisms of Ceftazidime Cross-Resistance
The development of cross-resistance to ceftazidime and other antibiotics is often multifactorial, involving complex regulatory networks and structural changes in the bacteria. Two prominent mechanisms in P. aeruginosa are the overexpression of the AmpC β-lactamase and the upregulation of the MexAB-OprM efflux pump.
AmpC β-Lactamase Regulation
Under normal conditions, the expression of the chromosomal ampC gene is kept at a low level by the transcriptional regulator AmpR. However, mutations in genes involved in peptidoglycan recycling, such as dacB (encoding PBP4), can lead to an accumulation of cell wall precursors that act as inducers of ampC expression.[2][8] This overexpression of AmpC, an enzyme that can hydrolyze a broad spectrum of β-lactam antibiotics, leads to resistance.
MexAB-OprM Efflux Pump Regulation
The MexAB-OprM efflux pump is a tripartite system that actively expels a wide range of antimicrobial compounds from the bacterial cell.[9][10][11] Its expression is controlled by a complex network of regulators, including the local repressor MexR and other global regulators. Mutations in these regulatory genes can lead to the overexpression of the efflux pump, resulting in multidrug resistance.
Experimental Workflow Diagram
The process of investigating cross-resistance follows a logical sequence of steps, from initial characterization to in-depth molecular analysis.
This guide provides a foundational understanding of ceftazidime cross-resistance, supported by quantitative data and detailed experimental frameworks. For researchers in the field, a thorough comprehension of these principles is essential for the development of novel therapeutic strategies and for preserving the efficacy of our current antibiotic arsenal.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Regulation of AmpC-Driven β-Lactam Resistance in Pseudomonas aeruginosa: Different Pathways, Different Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. protocols.io [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Ceftazidime Pentahydrate Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard methods for determining the susceptibility of bacteria to ceftazidime (B193861) pentahydrate. The information presented is based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), supplemented with performance data from various studies.
Introduction to Ceftazidime Susceptibility Testing
Ceftazidime is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacterales. Accurate susceptibility testing is crucial for guiding appropriate clinical therapy, monitoring the emergence of resistance, and in the research and development of new antimicrobial agents. The primary methods for in vitro susceptibility testing of ceftazidime include disk diffusion, broth microdilution, and agar (B569324) dilution. These methods are standardized by organizations like CLSI and EUCAST to ensure reproducibility and comparability of results across different laboratories.
Comparison of Key Susceptibility Testing Methods
The selection of a susceptibility testing method often depends on factors such as the required level of quantitative data, throughput, cost, and the specific organisms being tested. Below is a comparative summary of the most common methods for ceftazidime susceptibility testing.
| Feature | Disk Diffusion (Kirby-Bauer) | Broth Microdilution | Agar Dilution |
| Principle | An antibiotic-impregnated disk is placed on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition is measured. | The test organism is inoculated into a series of wells containing serial twofold dilutions of the antibiotic in a liquid growth medium. The lowest concentration that inhibits visible growth is the Minimum Inhibitory Concentration (MIC). | Serial twofold dilutions of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is spot-inoculated onto the surface of the agar plates. The lowest concentration that inhibits visible growth is the MIC. |
| Primary Result | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Throughput | High | High (with automation) | Moderate |
| Quantitative Data | Indirect (zone diameter correlates with MIC) | Direct and precise MIC value | Direct and precise MIC value |
| Advantages | Simple, low cost, flexible for testing multiple drugs. | Provides a precise MIC value, can be automated. | Reference method, allows for testing of multiple isolates on a single plate. |
| Disadvantages | Provides a qualitative result (Susceptible, Intermediate, Resistant) based on interpretive criteria; less precise than MIC methods. | Can be more labor-intensive if not automated; requires specialized equipment. | Labor-intensive, not easily automated. |
Performance Data for Ceftazidime Susceptibility Testing
The following tables summarize performance data for ceftazidime susceptibility testing. Much of the recent comparative data is for ceftazidime in combination with avibactam, a β-lactamase inhibitor. This combination is often used against multidrug-resistant organisms. While not identical to ceftazidime pentahydrate alone, this data provides valuable insights into the performance of the testing methods.
Table 1: Performance of Disk Diffusion vs. Broth Microdilution for Ceftazidime-Avibactam against Enterobacterales
| Parameter | Etest (Gradient Diffusion) | Disk Diffusion (30/20 µg disk) |
| Categorical Agreement (CA) | 99.6% (456/458)[1] | 99.8% (457/458)[1] |
| Essential Agreement (EA) | 94.8% (434/458)[1] | Not Reported |
| Major Error (ME) | 0.2% (1/458)[1] | 0% |
| Very Major Error (VME) | 0.2% (1/458)[1] | 0.2% (1/458)[1] |
Table 2: MIC Distribution of Ceftazidime and Ceftazidime-Avibactam against Pseudomonas aeruginosa
| Organism | Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| P. aeruginosa | Ceftazidime | 2 | 32 | 84.3% |
| P. aeruginosa | Ceftazidime-Avibactam | 2 | 4 | 97.0% |
Note: Susceptibility breakpoints may vary between CLSI and EUCAST guidelines.
Experimental Protocols
Detailed, standardized protocols are essential for accurate and reproducible susceptibility testing. The following are summarized protocols for the key methods based on CLSI guidelines.
Disk Diffusion (Kirby-Bauer) Method (Based on CLSI M02)
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism in a broth medium, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Within 15 minutes of preparation, uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply a ceftazidime-impregnated disk (typically 30 µg) to the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria provided in the current CLSI M100 document.
Broth Microdilution Method (Based on CLSI M07)
-
Panel Preparation: Use commercially prepared or in-house prepared microdilution panels containing serial twofold dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microdilution panel with the standardized bacterial suspension.
-
Incubation: Incubate the panels at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth of the organism. The result is interpreted as Susceptible, Intermediate, or Resistant based on the MIC interpretive criteria in the current CLSI M100 document.
Agar Dilution Method (Based on CLSI M07 and M11)
-
Plate Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of ceftazidime. A plate with no antibiotic is included as a growth control.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism(s) adjusted to a 0.5 McFarland standard.
-
Inoculation: Using an inoculum-replicating apparatus, spot-inoculate a standardized volume of each bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in an appropriate atmosphere (aerobic for most bacteria, anaerobic for anaerobes).
-
Reading and Interpretation: The MIC is the lowest concentration of ceftazidime that inhibits the growth of the organism (defined as no growth, a faint haze, or a single colony). Interpret the MIC based on CLSI M100 criteria.
Quality Control
Regular quality control (QC) testing is mandatory to ensure the accuracy and precision of susceptibility testing results. This involves testing reference strains with known susceptibility profiles.
Table 3: CLSI and EUCAST Quality Control Ranges for Escherichia coli ATCC® 25922™
| Method | Ceftazidime Concentration | CLSI QC Range | EUCAST QC Range |
| Disk Diffusion | 30 µg | 22-29 mm | 25-31 mm |
| Broth Microdilution | - | 0.12-0.5 µg/mL | 0.125-0.5 µg/mL |
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the disk diffusion and broth microdilution susceptibility testing methods.
Caption: Workflow for Ceftazidime Disk Diffusion Susceptibility Testing.
Caption: Workflow for Ceftazidime Broth Microdilution Susceptibility Testing.
References
A Head-to-Head Battle: Ceftazidime Pentahydrate vs. Meropenem in the Fight Against Resistant Bacteria
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. For researchers and drug development professionals, understanding the nuances of our existing antibiotic arsenal (B13267) is critical to innovating new therapeutic strategies. This guide provides a detailed, data-driven comparison of two cornerstone β-lactam antibiotics, ceftazidime (B193861) and meropenem (B701), in the context of treating resistant bacterial strains.
Overview of the Combatants
Ceftazidime , a third-generation cephalosporin, has long been a workhorse against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its efficacy is often compromised by β-lactamase enzymes, leading to the development of ceftazidime/avibactam (CZA), a combination product that pairs ceftazidime with a novel β-lactamase inhibitor. Avibactam restores ceftazidime's activity against many bacteria that produce Ambler class A, C, and some class D β-lactamases.[1][2]
Meropenem , a broad-spectrum carbapenem (B1253116) antibiotic, is often reserved for more serious infections due to its robust activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobes.[3] However, the emergence of carbapenem-resistant Enterobacterales (CRE) and other carbapenem-resistant organisms has diminished its utility in some cases. This has led to the development of combinations like meropenem/vaborbactam (B611620) (MVB), which is effective against specific carbapenemases like Klebsiella pneumoniae carbapenemase (KPC).[2]
In Vitro Efficacy: A Tale of Two Spectra
The in vitro activity of these antibiotics is a primary indicator of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Performance Against Pseudomonas aeruginosa
P. aeruginosa is a notoriously difficult-to-treat opportunistic pathogen. While carbapenems like meropenem were once a reliable treatment, resistance is on the rise. Studies show that ceftazidime, particularly when combined with avibactam, can be effective against meropenem-resistant strains, provided the resistance is not mediated by metallo-β-lactamases (MBLs).[4]
| Antibiotic | Organism | Resistance Profile | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) |
| Ceftazidime/Avibactam | P. aeruginosa | Meropenem-Resistant | 16 | 128 | 47.5% |
| Ceftazidime/Avibactam | P. aeruginosa | Meropenem-Resistant (MBL-negative) | - | - | High |
| Ceftazidime/Avibactam | P. aeruginosa | Meropenem-Resistant (MBL-positive) | 32 | >128 | Low |
| Meropenem | P. aeruginosa | - | - | - | - |
Data synthesized from a multicenter study in Germany on 448 meropenem-resistant P. aeruginosa isolates.[4]
Performance Against Carbapenem-Resistant Klebsiella pneumoniae (CRKP)
For infections caused by KPC-producing K. pneumoniae, both CZA and MVB have emerged as crucial treatment options. In vitro studies demonstrate that vaborbactam can restore meropenem's activity against KPC-producing strains.[2]
| Antibiotic | Organism | Resistance Profile | Susceptibility Rate (%) |
| Ceftazidime/Avibactam | K. pneumoniae | Carbapenem-Resistant | 93.8% |
| Meropenem/Vaborbactam | K. pneumoniae | Carbapenem-Resistant | 91.7% - 95.8% |
Data from a comparative in vitro study. Note that meropenem alone would have very low susceptibility against these isolates.[5]
Clinical Performance: Outcomes from the Front Lines
Clinical trials provide real-world data on the efficacy and safety of these antibiotics. The results often depend on the type of infection and the specific resistance mechanisms of the causative pathogens.
Hospital-Acquired and Ventilator-Associated Pneumonia (HAP/VAP)
In the REPROVE trial, a pivotal phase III study, ceftazidime/avibactam was compared to meropenem for the treatment of HAP/VAP.
| Outcome | Ceftazidime/Avibactam (CZA) | Meropenem | Difference (95% CI) |
| 28-Day All-Cause Mortality (ITT Population) | 9.6% | 8.3% | 1.5% (-2.4% to 5.3%) |
| Clinical Cure at Test-of-Cure (ITT Population) | 67.2% | 69.1% | -1.9% (-8.1% to 4.3%) |
ITT: Intent-to-Treat. Data from the REPROVE trial, which established the non-inferiority of CZA to meropenem for HAP/VAP.[1]
Carbapenem-Resistant Gram-Negative Infections in the ICU
A retrospective study of critically ill patients with carbapenem-resistant Gram-negative bacterial (CRGNB) infections compared outcomes between those treated with CZA and those receiving meropenem-based combination regimens.
| Outcome | Ceftazidime/Avibactam (n=74) | Meropenem-based Regimens (n=61) | p-value |
| 14-Day Mortality | 27.0% | 31.1% | 0.738 |
| 30-Day Mortality | 41.9% | 47.5% | 0.511 |
| 90-Day Mortality | 62.2% | 65.6% | 0.818 |
| Clinical Success at Day 14 | 64.9% | 65.6% | 0.931 |
This study found no significant differences in mortality or clinical success between the two treatment approaches for CRGNB infections in the ICU.[6]
Mechanisms of Resistance: A Molecular Arms Race
Understanding the molecular mechanisms of resistance is crucial for developing new drugs and optimizing existing therapies. Resistance to both ceftazidime and meropenem can arise through several pathways.
Resistance to ceftazidime/avibactam and meropenem often involves mutations in the genes encoding β-lactamases (like blaKPC), which can alter the enzyme's ability to be inhibited by avibactam.[7] Additionally, reduced drug entry due to mutations or loss of outer membrane porins (e.g., OmpK35/36 in K. pneumoniae or OprD in P. aeruginosa) and overexpression of efflux pumps that actively remove the antibiotic from the cell are common resistance strategies.[2][7]
Experimental Protocols
Accurate and reproducible data are the bedrock of antibiotic research. Below are standardized methodologies for key in vitro experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the MIC of an antibiotic.
Objective: To determine the lowest concentration of ceftazidime or meropenem that inhibits the visible growth of a bacterial isolate.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of ceftazidime pentahydrate and meropenem. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.[8]
-
Inoculum Preparation: Grow the bacterial strain to be tested on an appropriate agar (B569324) plate. Select several colonies and suspend them in a saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for the lowest antibiotic concentration that shows no visible bacterial growth (no turbidity).[9]
Time-Kill Assay
This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Objective: To assess the rate at which ceftazidime or meropenem kills a bacterial population.
Methodology:
-
Preparation: Prepare tubes of broth medium (e.g., CAMHB) containing the antibiotic at various concentrations (often multiples of the predetermined MIC, such as 1x, 2x, and 4x MIC). Also, prepare a growth control tube without any antibiotic.
-
Inoculation: Inoculate all tubes with a standardized bacterial suspension to achieve a starting density of approximately 5 x 105 to 1 x 106 CFU/mL.
-
Sampling Over Time: Incubate all tubes at 37°C, typically with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.
-
Quantification: Perform serial dilutions of each aliquot and plate them onto nutrient agar. After incubation of the plates, count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
-
Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum count.[10]
Conclusion
The choice between this compound (often as CZA) and meropenem for treating resistant bacterial infections is complex and must be guided by several factors.
-
For KPC-producing CRE , both CZA and meropenem/vaborbactam show high in vitro activity and are considered primary treatment options.[11]
-
For P. aeruginosa , the choice is highly dependent on the resistance mechanism. CZA is a strong option for many carbapenem-resistant strains, but it is not effective against those producing MBLs.
-
In clinical settings like HAP/VAP , ceftazidime/avibactam has been shown to be non-inferior to meropenem, providing a carbapenem-sparing option.[1]
-
For infections in critically ill patients with CRGNB , studies have shown comparable efficacy between CZA and meropenem-based combination therapies, emphasizing the importance of prompt and appropriate antibiotic initiation.[6]
Ultimately, the decision must be informed by rapid and accurate antimicrobial susceptibility testing, knowledge of local resistance patterns, and the specific clinical context of the patient. The ongoing evolution of resistance necessitates continued research and development of new therapeutic strategies to stay ahead in this critical battle.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. German Multicenter Study Analyzing Antimicrobial Activity of Ceftazidime-Avibactam of Clinical Meropenem-Resistant Pseudomonas aeruginosa Isolates Using a Commercially Available Broth Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. emerypharma.com [emerypharma.com]
- 11. 314. Ceftazidime-Avibactam Versus Meropenem-Vaborbactam for the Treatment of Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Analysis of Different Ceftazidime Formulations: A Guide for Researchers and Drug Development Professionals
Introduction
Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic widely utilized for treating severe bacterial infections, including those caused by Pseudomonas aeruginosa. Its efficacy is intrinsically linked to the integrity of its β-lactam ring, a structure susceptible to degradation.[1] The stability of a ceftazidime formulation is therefore a critical parameter, directly impacting its therapeutic potency, safety, and shelf-life. This guide provides a comparative analysis of the stability profiles of various ceftazidime formulations, supported by experimental data, to assist researchers and drug development professionals in creating robust and reliable pharmaceutical products.
The degradation of ceftazidime is primarily influenced by factors such as temperature, pH, concentration, and the specific components of the formulation. Key degradation pathways include the hydrolytic cleavage of the β-lactam ring, isomerization to its inactive Δ²-isomer, and the release of pyridine, a potentially toxic byproduct.[2][3][4] Understanding these degradation mechanisms is fundamental to developing stable formulations.
Ceftazidime Degradation Pathways
The chemical stability of ceftazidime is compromised by several degradation pathways. At temperatures above 25°C, two primary mechanisms are observed: the opening of the β-lactam ring and the formation of the Δ²-isomer. The hydrolysis of the β-lactam ring is a common degradation route for cephalosporins, leading to a loss of antibacterial activity.[3] Another significant degradation product is pyridine, which is released during hydrolytic degradation in aqueous solutions.[4][5]
Comparative Stability Data
The stability of ceftazidime is highly dependent on its formulation and storage conditions. Powder for injection is significantly more stable than reconstituted aqueous solutions.[2][6] The following tables summarize quantitative data from various studies.
Table 1: Stability of Ceftazidime Solutions Under Various Conditions
| Concentration (% w/v) | Temperature (°C) | pH | Time (hours) | % Ceftazidime Remaining | Reference |
| 12% | 4 | ~7.4 | 24 | >95% | [7] |
| 12% | 25 | ~7.4 | 24 | ~90% | [7] |
| 12% | 37 | ~7.4 | 24 | ~75% | [7] |
| 4-12% | 25 | ~7.4 | 24 | >90% | [8] |
| 12% | 25 | 4.5 - 6.5 | 24 | Maximum Stability | [9] |
| 12% | 25 | >10 | 24 | <90% | [7] |
| 40 mg/mL | 20 | - | 20 | >90% (in 5% Dextrose) | [10] |
| 40 mg/mL | 35 | - | 20 | <90% (in 5% Dextrose) | [10] |
Table 2: Comparative Stability of Ceftazidime vs. Ceftazidime/Avibactam (B1665839) Formulations
| Formulation | Storage Conditions | Time | % Ceftazidime Remaining | % Avibactam Remaining | Reference |
| Ceftazidime/Avibactam | Reconstituted, Room Temp | 12 hours | Stable (within limits) | Stable (within limits) | [11] |
| Ceftazidime/Avibactam | Reconstituted, Refrigerated (2-8°C) | 24 hours | Stable (within limits) | Stable (within limits) | [11][12] |
| Ceftazidime/Avibactam | Refrigerated (14 days) then 32°C (24 hours) | 360 hours | 75.5% - 85.4% | 83.2% - 93.1% | [5][11] |
| Ceftazidime only | 25°C | 24 hours | ~90% | N/A | [7] |
Note: "Stable" generally implies that the concentration remains within 90% of its initial value.[7]
Table 3: Stability of Ceftazidime in Different Diluents and Infusion Devices
| Infusion Device / Container | Diluent | Concentration | Storage Condition | Duration | Stability Outcome | Reference |
| Elastomeric Devices | 0.9% Saline | 12 mg/mL & 25 mg/mL | 48h at 2-8°C, then 12h at 32°C | 60 hours | >90% Ceftazidime remaining | [4] |
| Glass Bottles, PP & PVC Bags | 5% Dextrose, 0.9% NaCl | 40 mg/mL | 20°C | 20 hours | Stable | [10] |
| Infusion Bags (PVC, PO, etc.) | 0.9% NaCl, 5% Dextrose | 8-40 mg/mL | 24h at 2-8°C, then 12h at <25°C | 36 hours | Stable | [12] |
| Syringes (Polypropylene) | Water for Injection | 100 mg/mL | 22°C | 24 hours | Stable | [10] |
Experimental Protocols
Detailed and validated methodologies are crucial for accurately assessing formulation stability.
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of ceftazidime and its degradation products.
-
System: HPLC with UV detection.
-
Column: Lichrosorb 100RP-18 (25 cm x 0.4 cm, 5-μm pore size) with a Novapack C18 pre-column.[7]
-
Mobile Phase: Isocratic elution with 10 mM sodium acetate (B1210297) buffer (pH 4.0) and acetonitrile (B52724) (89:11 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[7]
-
Sample Preparation: Dilute the test solution with the mobile phase to a suitable concentration (e.g., within a 0 to 400 μg/ml linearity range).[3][7]
-
Analysis: Inject the prepared sample and compare the peak area of ceftazidime to that of a freshly prepared standard to determine the remaining concentration.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, as mandated by ICH guidelines.[3][13][14]
-
Stock Solution: Prepare a 1 mg/mL stock solution of ceftazidime in water or a suitable solvent mixture.[3]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Neutralize with 0.1 N NaOH before analysis.[3]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes. Neutralize with 0.1 N HCl before analysis.[3]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 20% hydrogen peroxide (H₂O₂). Keep at 60°C for 30 minutes.[3]
-
Thermal Degradation: Place the stock solution in a hot air oven at 60°C.[3]
-
Photolytic Degradation: Expose the stock solution to UV and visible light radiation.[6]
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate the intact drug from any degradation products.
Framework for Stable Formulation Selection
The selection of an optimal formulation requires a logical evaluation of various stability attributes. The goal is to find a balance between chemical stability (low degradation), physical stability (no precipitation or color change), and therapeutic requirements.
Conclusion
The stability of ceftazidime is a multifaceted issue critical to its clinical success. This guide highlights that temperature and pH are the most significant factors affecting the degradation of ceftazidime in aqueous solutions. Maximum stability is typically observed in a pH range of 4.5 to 6.5.[9] Formulations of ceftazidime alone and in combination with avibactam exhibit satisfactory stability for clinical use when stored according to manufacturer recommendations, generally for up to 12-24 hours at room or refrigerated temperatures after reconstitution.[7][11] However, extended storage, especially at elevated temperatures, leads to significant degradation and the formation of byproducts like pyridine.[4][5] For drug development, careful selection of buffers, excipients, and container closure systems, validated by robust stability-indicating methods, is paramount to ensuring a safe, effective, and stable ceftazidime product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. e-opat.com [e-opat.com]
- 5. Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 7. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. 802.mnd.gov.tw [802.mnd.gov.tw]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. fda.gov [fda.gov]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Ceftazidime Pentahydrate
For researchers, scientists, and professionals in drug development, the selection of a suitable analytical method is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of various analytical methods for the determination of Ceftazidime (B193861) pentahydrate, with a focus on their accuracy and precision, supported by experimental data.
Ceftazidime pentahydrate, a third-generation cephalosporin (B10832234) antibiotic, is widely used against a broad spectrum of bacteria. Its accurate quantification is crucial throughout the drug development lifecycle, from formulation to quality control of the final product. The most common analytical techniques for this compound include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetric methods.
Quantitative Data Comparison
The following table summarizes the reported accuracy and precision of different analytical methods for the determination of this compound. Accuracy is presented as the percentage recovery, which indicates how close the measured value is to the true value. Precision is represented by the percentage relative standard deviation (%RSD), which reflects the degree of scatter in a series of measurements.
| Analytical Method | Analyte(s) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| RP-HPLC | This compound & Tazobactam sodium | 99.6% | - | [1] |
| RP-HPLC | This compound & Tazobactam sodium | 99.91% | 0.39 | [2] |
| RP-HPLC | This compound & Pyridine | 98.0% - 102.0% | - | [3] |
| RP-HPLC | Ceftazidime & Avibactam | 100.51% | - | [4] |
| UV-Vis Spectrophotometry (MBTH Method) | Ceftazidime | 99.3% - 102.3% | 0.1% - 0.4% (Intra-day) | [5][6] |
| UV-Vis Spectrophotometry (NEDA Method) | Ceftazidime | 97.6% - 101.5% | 0.1% - 0.4% (Intra-day) | [5][6] |
| UV-Vis Spectrophotometry (Diazotization with 4-TBP) | Ceftazidime | 93.11% - 102.20% | 0.48 - 9.54% | [7] |
| UV-Vis Spectrophotometry | Ceftazidime | 99.91% | - | [8] |
| Titrimetry (Acidimetric) | Ceftazidime | 99.67% - 100.39% | < 2% | [9][10] |
| Titrimetry (Iodometric) | Ceftazidime | 99.67% - 100.39% | < 1% | [9][10] |
| Titrimetry (Nonaqueous) | Ceftazidime | 99.67% - 100.39% | < 1% | [9][10] |
Key Observations:
-
High-Performance Liquid Chromatography (HPLC) consistently demonstrates high accuracy and precision, making it a preferred method for the quantification of Ceftazidime, especially in the presence of other compounds like Tazobactam, Avibactam, or impurities such as Pyridine.[1][2][3][4]
-
UV-Visible Spectrophotometry offers a simpler and more economical alternative to HPLC. The accuracy and precision of spectrophotometric methods can be very good, as seen with the MBTH and NEDA methods.[5][6] However, the choice of reagent and method conditions can significantly impact performance, as indicated by the wider range of RSD values for the diazotization method with 4-TBP.[7]
-
Titrimetric methods , including acidimetric, iodometric, and nonaqueous titrations, provide excellent accuracy and precision for the analysis of Ceftazidime in pharmaceutical formulations.[9][10] These classical methods are often simple, rapid, and do not require sophisticated instrumentation.
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table.
1. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound and Tazobactam Sodium [2]
-
Chromatographic System:
-
Column: Hypersil BDS C18 (150 x 4.6mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 3.0), acetonitrile, and tetrahydrofuran (B95107) in the ratio of 60:30:10 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation: Prepare standard solutions of Ceftazidime and Tazobactam in the linearity range of 60-140 µg/mL and 7.5-17.5 µg/mL, respectively.
-
Sample Preparation: Accurately weigh and transfer the sample equivalent to the standard concentration into a volumetric flask, dissolve in the mobile phase, and dilute to the mark.
-
Validation Parameters:
2. UV-Visible Spectrophotometry (MBTH Method) for Ceftazidime [5][11]
-
Principle: This method is based on the reaction of 3-methylbenzothiazolin-2-one hydrazone (MBTH) with Ceftazidime in the presence of ferric chloride in an acidic medium, forming a blue-colored complex.
-
Reagents:
-
Ceftazidime standard solution.
-
MBTH solution.
-
Ferric chloride solution.
-
Acidic medium.
-
-
Procedure:
-
To a series of standard solutions of Ceftazidime, add the MBTH reagent followed by the ferric chloride solution under acidic conditions.
-
Allow the reaction to proceed to develop the color.
-
Measure the absorbance of the resulting blue complex at a maximum wavelength (λmax) of 628 nm against a reagent blank.
-
-
Validation Parameters:
3. Iodometric Titration for Ceftazidime [9][10]
-
Principle: This method involves the alkaline hydrolysis of the β-lactam ring of Ceftazidime, followed by the iodometric determination of the degradation product.
-
Procedure:
-
An accurately weighed portion of the sample is dissolved in water.
-
An aliquot is treated with 1 M sodium hydroxide (B78521) and allowed to stand for twenty minutes to ensure complete hydrolysis.
-
A freshly prepared acetate (B1210297) buffer solution, 1 M hydrochloric acid, and a known excess of 0.01 M iodine solution are added.
-
The flask is stoppered and allowed to stand, protected from light.
-
The excess iodine is then titrated with a standard solution of sodium thiosulfate.
-
A blank determination is performed, and the necessary corrections are made.
-
-
Validation Parameters:
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process for ensuring the reliability of data.
Caption: A flowchart illustrating the typical stages of analytical method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpb.com [ijrpb.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. RP-HPLC Method Development for Ceftazidime and Avibactam Stability [wisdomlib.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. jocpr.com [jocpr.com]
- 9. Comparison of High Performance Liquid Chromatography and Three Titrimetric Methods for the Determination of Ceftazidime in Pharmaceutical Formulations [article.sapub.org]
- 10. sapub.org [sapub.org]
- 11. Development and validation of spectrophotometric methods for determination of ceftazidime in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceftazidime pentahydrate's efficacy in combination with tazobactam
An Important Note on Beta-Lactamase Inhibitor Combinations: While the query specified ceftazidime (B193861) in combination with tazobactam, the clinically established and widely studied partner for ceftazidime is avibactam (B1665839) . Tazobactam is typically combined with piperacillin (B28561) or ceftolozane. This guide will, therefore, focus on the robust data available for ceftazidime-avibactam, a critical agent in treating multidrug-resistant (MDR) gram-negative infections, and will draw comparisons with another potent combination, ceftolozane-tazobactam, to provide a comprehensive performance overview for researchers and drug development professionals.
Ceftazidime-avibactam is a combination of a third-generation cephalosporin (B10832234) and a novel non-β-lactam β-lactamase inhibitor.[1] This combination is designed to counter a wide range of β-lactamase enzymes produced by resistant bacteria, thereby restoring the activity of ceftazidime.
Mechanism of Action
Ceftazidime functions by inhibiting the synthesis of the bacterial cell wall through its affinity for penicillin-binding proteins (PBPs), particularly PBP-3 in gram-negative organisms.[1] Avibactam is a broad-spectrum serine β-lactamase inhibitor that protects ceftazidime from degradation by a variety of β-lactamases, including Ambler class A (like KPC and ESBLs), class C (AmpC), and some class D (OXA) enzymes.[2][3] Unlike tazobactam, which is a β-lactam sulfone that binds irreversibly, avibactam's mechanism is reversible.[4]
Comparative In Vitro Efficacy
Ceftazidime-avibactam demonstrates potent in vitro activity against a wide range of gram-negative pathogens, particularly Enterobacterales and Pseudomonas aeruginosa. Its key advantage lies in its activity against carbapenem-resistant Enterobacterales (CRE) that produce Klebsiella pneumoniae carbapenemase (KPC).[4][5]
Table 1: In Vitro Susceptibility of Gram-Negative Isolates
| Organism / Resistance Profile | Ceftazidime-Avibactam (% Susceptible) | Ceftolozane-Tazobactam (% Susceptible) | Comparator (% Susceptible) |
| MDR P. aeruginosa | 68.8%[6] | 62.9%[6] | Meropenem: (Not specified) |
| Meropenem-Resistant P. aeruginosa | 92%[7] | 92%[7] | Piperacillin-Tazobactam: (Not specified) |
| ESBL-producing Enterobacterales | 99.1%[8] | 99.1%[8] | Meropenem: 100%[8] |
| P. aeruginosa (from Cystic Fibrosis patients) | 43%[9] | 60%[9] | Colistin: (Not specified) |
| Enterobacteriaceae (ICU isolates) | 99.8%[10] | Not specified | Meropenem: 75.1% (MDR), 8.1% (XDR)[10] |
MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant; ESBL: Extended-Spectrum β-Lactamase.
Comparative Clinical Efficacy
Clinical trials and real-world studies have established ceftazidime-avibactam as an effective treatment for complicated infections. Meta-analyses have shown it to be clinically and microbiologically as effective as carbapenems for treating infections caused by ESBL-producing Enterobacteriaceae.[2] Recent retrospective studies provide a direct comparison with ceftolozane-tazobactam, particularly for difficult-to-treat MDR P. aeruginosa infections.
Table 2: Clinical Outcomes in Patients with MDR P. aeruginosa Infections
| Outcome | Ceftazidime-Avibactam | Ceftolozane-Tazobactam | Study Details |
| Clinical Success (Overall) | 52%[11][12] | 61%[11][12] | Multicenter, retrospective cohort (CACTUS study). N=420.[11][12] |
| Clinical Success (Pneumonia) | 51%[11][12] | 63%[11][12] | Subgroup analysis of the CACTUS study.[11][12] |
| Clinical Success (Bacteremia) | 57%[11] | 51%[11] | Subgroup analysis of the CACTUS study.[11] |
| 30-Day Mortality | 23%[13] | 27%[13] | Multicenter cohort study in Saudi Arabia. N=200.[13] |
| In-hospital Mortality | 37%[13] | 44%[13] | Multicenter cohort study in Saudi Arabia. N=200.[13] |
| Development of Resistance | 23%[11][12] | 22%[11][12] | Among patients with baseline isolates tested.[11][12] |
The CACTUS study, a large multicenter retrospective analysis, found that treatment with ceftolozane-tazobactam resulted in higher rates of clinical success compared to ceftazidime-avibactam for invasive infections due to MDR P. aeruginosa.[11][12][14] This difference was primarily driven by better response rates in patients with pneumonia.[11][12] However, there were no significant differences in 30-day or 90-day mortality between the two groups.[11][14]
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The in vitro data presented in this guide are primarily derived from antimicrobial susceptibility testing conducted according to established standards.
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology: Broth Microdilution (as referenced in studies[7])
-
Isolate Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates to obtain pure colonies. A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of the antimicrobial agents (e.g., ceftazidime-avibactam, with avibactam at a fixed concentration of 4 µg/mL[7]) are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: 96-well microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Interpretation: The MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Clinical Efficacy Studies
The clinical data are largely from multicenter, retrospective, observational studies.
Objective: To compare the real-world effectiveness of different antimicrobial therapies for specific infections.
Methodology: Retrospective Cohort Study (e.g., CACTUS Study[11][12])
-
Patient Identification: Researchers identify a cohort of hospitalized adult patients who received either ceftazidime-avibactam or ceftolozane-tazobactam for a microbiologically confirmed infection (e.g., MDR P. aeruginosa pneumonia or bacteremia).
-
Data Collection: A retrospective review of electronic health records is performed to collect data on patient demographics, baseline comorbidities, severity of illness, infection type, treatment details, and outcomes.
-
Matching: To reduce bias, patients in the two treatment groups are often matched (e.g., 1:1) based on key confounding variables such as study site, severity of illness, and type of infection.[11]
-
Outcome Definition: The primary outcome is clearly defined. For example, "clinical success" at day 30 might be a composite of survival, resolution of symptoms, and absence of recurrent infection.[11][14] Secondary outcomes can include all-cause mortality, microbiological cure, and the development of drug resistance.[11][14]
-
Statistical Analysis: Appropriate statistical methods, such as conditional logistic regression, are used to compare the odds of achieving the primary outcome between the two treatment groups while adjusting for baseline differences.[11]
Summary
Ceftazidime-avibactam is a potent antimicrobial combination with reliable activity against many MDR gram-negative bacteria, including KPC-producing CRE. When compared to ceftolozane-tazobactam for MDR P. aeruginosa infections, recent large-scale retrospective data suggest ceftolozane-tazobactam may offer higher clinical success rates, particularly in pneumonia, though mortality rates appear similar.[11][12][14] The choice between these agents may depend on local susceptibility patterns, the specific pathogen identified, and the site of infection. Both remain crucial options in the limited armamentarium against highly resistant gram-negative pathogens.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Ceftazidime/Avibactam and Ceftolozane/Tazobactam: Second-generation β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftolozane/tazobactam and ceftazidime/avibactam: two novel β-lactam/β-lactamase inhibitor combination agents for the treatment of resistant Gram-negative bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the In Vitro Activity of Ceftazidime-Avibactam and Ceftolozane-Tazobactam against Meropenem-Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of ceftolozane-tazobactam and ceftazidime-avibactam against Pseudomonas aeruginosa isolated from patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. "Effectiveness of ceftazidime-avibactam versus ceftolozane-tazobactam f" by Ryan K. Shields, Lilian M. Abbo et al. [scholarlycommons.henryford.com]
- 12. Effectiveness of ceftazidime-avibactam versus ceftolozane-tazobactam for multidrug-resistant Pseudomonas aeruginosa infections in the USA (CACTUS): a multicentre, retrospective, observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceftolozane-Tazobactam Versus Ceftazidime-Avibactam for the Treatment of Infections Caused by Multidrug-Resistant Pseudomonas aeruginosa: a Multicenter Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study supports ceftolozane-tazobactam over ceftazidime-avibactam for multidrug-resistant Pseudomonas | CIDRAP [cidrap.umn.edu]
A Comparative Guide to Inter-laboratory Validation of Ceftazidime Pentahydrate MIC Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used methods for determining the Minimum Inhibitory Concentration (MIC) of Ceftazidime (B193861) pentahydrate. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs and in understanding the critical parameters for inter-laboratory validation. The information presented is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as data from comparative studies.
Comparative Performance of MIC Determination Methods
The accurate determination of ceftazidime MICs is crucial for clinical diagnostics, surveillance studies, and drug development. The reference method for MIC determination is broth microdilution (BMD).[1][2] However, other methods such as agar (B569324) dilution and gradient diffusion are also widely used. The following tables summarize the performance of these alternative methods in comparison to the reference BMD method, based on data from various studies.
Key Performance Metrics:
-
Essential Agreement (EA): The percentage of isolates for which the MIC value obtained by the test method is within one two-fold dilution of the MIC value obtained by the reference method.
-
Categorical Agreement (CA): The percentage of isolates for which the interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is the same for both the test and reference methods.
-
Major Error (ME): Occurs when the test method reports a susceptible result, while the reference method indicates resistance.
-
Very Major Error (VME): Occurs when the test method reports a resistant result, while the reference method indicates susceptibility.
| Method Comparison | Organism(s) | Essential Agreement (EA) | Categorical Agreement (CA) | Major Error (ME) Rate | Very Major Error (VME) Rate | Reference(s) |
| Agar Dilution vs. Broth Microdilution | Pseudomonas aeruginosa | 92.3% for ceftazidime | Not Reported | Not Reported | Not Reported | [3] |
| Gradient Diffusion vs. Broth Microdilution | Enterobacterales & P. aeruginosa | 97.37% - 98.65% | 98.65% - 100% | 0.40% | 0% | [4][5] |
| Gradient Diffusion vs. Broth Microdilution | Carbapenem-resistant Enterobacterales (CRE) | 90.1% | 94.6% | 7.8% | 2.1% | |
| Disk Diffusion vs. Broth Microdilution | Enterobacterales & P. aeruginosa | Not Applicable | 95.95% - 100% | 0% | 5.45% | [4][5] |
| Disk Diffusion vs. Broth Microdilution | Carbapenem-resistant Enterobacterales (CRE) | Not Applicable | 94.6% | 7.8% | 2.1% |
| Method | Organism Group | Ceftazidime MIC50 (µg/mL) | Ceftazidime MIC90 (µg/mL) | Reference(s) |
| Broth Microdilution | Enterobacterales | ≤1 | ≤1 | [6] |
| Broth Microdilution | P. aeruginosa | Not Reported | Not Reported | |
| Broth Microdilution (for ATM-CZA) | S. maltophilia | 4 | ≥64 | [7] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparability of MIC results. Below are summaries of the experimental protocols for the key methods cited.
Broth Microdilution (BMD) - Reference Method
The broth microdilution method is considered the "gold standard" for MIC determination.[8]
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[9] For fastidious organisms, MH-F broth (MH broth with lysed horse blood and β-NAD) is recommended by EUCAST.[1]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.
-
Antimicrobial Agent Preparation: Ceftazidime pentahydrate is serially diluted in the broth to create a range of concentrations. For ceftazidime-avibactam testing, avibactam (B1665839) is maintained at a fixed concentration (e.g., 4 µg/mL).[5][10]
-
Incubation: The inoculated microdilution plates are incubated at 35 ± 2°C in ambient air for 16 to 20 hours for most bacteria.[7][8]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Agar Dilution
Agar dilution is a reliable alternative to broth microdilution, particularly for testing a large number of isolates.[8]
-
Media: Mueller-Hinton Agar (MHA) is the standard medium.
-
Antimicrobial Agent Preparation: Two-fold serial dilutions of ceftazidime are prepared and added to molten MHA before it solidifies.
-
Inoculum Preparation: The bacterial suspension is adjusted to a 0.5 McFarland standard and then further diluted. A multi-inoculator (e.g., a Steers replicator) is used to apply a standardized volume of the inoculum to the surface of the agar plates, resulting in a final inoculum of approximately 10⁴ CFU per spot.[8]
-
Incubation: Plates are incubated at 37°C for 16 to 20 hours for Enterobacterales and P. aeruginosa.[8]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.
Gradient Diffusion (E-test)
The gradient diffusion method utilizes a plastic strip impregnated with a predefined gradient of an antimicrobial agent.
-
Media: Mueller-Hinton Agar plates are used.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is used to create a lawn of growth on the agar plate.
-
Application of Strip: The gradient diffusion strip is applied to the surface of the inoculated agar plate.
-
Incubation: Plates are incubated under the same conditions as for agar dilution.
-
MIC Determination: After incubation, an elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition zone intersects the MIC scale printed on the strip. For MIC values that fall between standard two-fold dilutions, the result is rounded up to the next higher standard value.[5]
Visualizing Experimental and Logical Workflows
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study to ensure the consistency and reproducibility of ceftazidime MIC determination across different laboratories.
Caption: Inter-laboratory validation workflow for ceftazidime MIC determination.
Comparison of MIC Determination Methods
This diagram outlines the logical relationship in comparing different MIC determination methods against the reference standard.
Caption: Logical relationship for comparing alternative MIC methods to the reference standard.
References
- 1. EUCAST: MIC Determination [eucast.org]
- 2. nih.org.pk [nih.org.pk]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Performance Evaluation of the Gradient Diffusion Strip Method and Disk Diffusion Method for Ceftazidime–Avibactam Against Enterobacterales and Pseudomonas aeruginosa: A Dual-Center Study [frontiersin.org]
- 6. In Vitro Susceptibility to Ceftazidime/Avibactam and Comparators in Clinical Isolates of Enterobacterales from Five Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of two gradient diffusion tests to determine susceptibility to aztreonam and ceftazidime–avibactam in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Agar Dilution to Broth Microdilution for Testing In Vitro Activity of Cefiderocol against Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.beckmancoulter.com [media.beckmancoulter.com]
- 10. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ceftazidime Pentahydrate
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount, extending beyond the laboratory bench to include their ultimate disposal. Ceftazidime (B193861) pentahydrate, a cephalosporin (B10832234) antibiotic, requires meticulous disposal procedures to mitigate environmental risks, such as the development of antibiotic resistance, and to ensure workplace safety. This guide provides essential, step-by-step information for the safe and compliant disposal of ceftazidime pentahydrate.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All personnel handling the substance must be equipped with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields.[1][2][3] | To prevent accidental splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2][3][4] | To avoid skin contact and potential allergic reactions.[2][5] |
| Body Protection | Impervious lab coat or protective clothing.[1][2][3][5] | To protect against spills.[2] |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols may be generated.[2] | To prevent inhalation, which may cause allergy or asthma symptoms.[5] |
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[2] An accessible safety shower and eyewash station are mandatory in the handling area.[2][3]
Regulatory Framework for Pharmaceutical Waste
The disposal of this compound is governed by a multi-tiered regulatory framework. In the United States, several federal agencies have oversight.[6]
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7][8] This includes guidelines for managing hazardous waste from its generation to its final disposal.[7][9] In 2019, the EPA introduced Subpart P, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[8][10]
-
Drug Enforcement Administration (DEA): The DEA's regulations primarily pertain to the disposal of controlled substances to prevent diversion.[6] While ceftazidime is not a controlled substance, it is essential to be aware of these regulations for other laboratory chemicals.
-
State Regulations: Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[7] It is crucial to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with local and state mandates.
Step-by-Step Disposal Procedures
The recommended method for the final disposal of antibiotic waste, including this compound, is incineration by a licensed hazardous waste disposal facility.[2] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.[2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste containing this compound (e.g., unused product, contaminated labware) in a designated, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[2]
-
Contaminated Packaging: Contaminated packages must be completely emptied and can be re-used after proper cleaning.[5] Packaging that cannot be properly cleaned must be disposed of in the same manner as the substance itself.[5]
2. Labeling and Storage:
-
All waste containers must be clearly labeled as hazardous waste, indicating the contents (this compound) and any associated hazards.
-
Store waste containers in a secure, designated area away from incompatible materials, following the storage conditions specified in the SDS (e.g., +2 to +8 °C, protected from light and humidity).[5]
3. Disposal Arrangement:
-
Contact your institution's EHS office to schedule a pickup of the labeled hazardous waste containers.[2]
-
Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[4] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Prohibited Disposal Methods:
-
Do not dispose of this compound in the regular trash. [11][12]
-
Do not flush this compound down the drain or into the sewer system. [11][12][13] This can lead to environmental contamination and the proliferation of antibiotic-resistant bacteria.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, thereby protecting public health and preserving the efficacy of essential antibiotics.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. discofinechem.com [discofinechem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. epa.gov [epa.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week | Wirral University Hospital NHS Foundation Trust [wuth.nhs.uk]
- 13. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Ceftazidime pentahydrate
Comprehensive Safety and Handling Guide: Ceftazidime Pentahydrate
This guide provides essential, procedural information for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 78439-06-2
Hazard Identification and Health Effects
This compound is classified as a hazardous substance with the following primary risks:
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2][3]
Due to these risks, strict adherence to personal protective equipment (PPE) protocols and safe handling practices is mandatory.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against exposure. The required level of protection depends on the specific handling activity and the associated risk of generating dust or aerosols.
PPE Recommendations for Laboratory Activities
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Compounding (Dry Powder) | • Respiratory Protection• Eye/Face Protection• Hand Protection• Body Protection | • Respirator: A NIOSH-approved N95 or higher-level particulate respirator is essential to prevent inhalation of the fine powder.[4]• Eye/Face Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a higher risk of splashes or dust generation.[5]• Hand Protection: Double-gloving with powder-free nitrile gloves is recommended. The outer glove should be removed immediately after handling the powder.[4][6]• Body Protection: A disposable, low-permeability gown with a solid front and tight-fitting cuffs should be worn over standard lab attire.[4][6] |
| Handling Solutions | • Eye/Face Protection• Hand Protection• Body Protection | • Eye/Face Protection: Chemical safety goggles are required to protect against splashes.[7]• Hand Protection: Powder-free nitrile gloves should be worn.[5]• Body Protection: A dedicated lab coat or a disposable gown should be worn.[4] |
| Cleaning Spills of Powder | • Respiratory Protection• Eye/Face Protection• Hand Protection• Body Protection• Shoe Covers | • Respirator: A NIOSH-approved N95 or higher-level respirator is mandatory.[4]• Eye/Face Protection: Both chemical safety goggles and a face shield are required.[4]• Hand Protection: Two pairs of heavy-duty nitrile gloves should be worn.[4]• Body Protection: A disposable, low-permeability gown or coverall is required.[4]• Shoe Covers: Disposable shoe covers should be worn to prevent the spread of contamination.[4] |
Operational Plans: Step-by-Step Handling Procedures
Engineering Controls
To minimize exposure, all handling of this compound powder should be performed within a certified chemical fume hood, a glove box, or another suitable containment system.[8][9] The work area must be well-ventilated, and eyewash stations and safety showers must be readily accessible.[10]
Donning and Doffing PPE Workflow
Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent contamination.[4]
First Aid Measures
Immediate action is required in case of accidental exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult or if respiratory symptoms such as coughing or wheezing develop, seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, get medical advice.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist immediately.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Management Protocol
-
Chemical Waste: Unused or expired this compound should be treated as hazardous waste. It must be disposed of through a licensed hazardous material disposal company.[5] Controlled incineration with a flue gas scrubber is a potential disposal method.[11] Do not dispose of this material down the drain or in household garbage.[2][11]
-
Contaminated PPE: All disposable PPE (gloves, gowns, masks, shoe covers) used while handling this compound must be considered contaminated waste.
-
Carefully remove PPE to avoid contaminating yourself and the surrounding area.
-
Place all used PPE in a designated, sealed, and clearly labeled hazardous waste container for disposal according to your institution's and local regulations.[6]
-
-
Contaminated Labware: Reusable labware should be decontaminated thoroughly. Disposable labware must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the safe disposal of materials contaminated with this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ilcdover.com [ilcdover.com]
- 9. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
